Nocardicin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNZOGJNVIFEBA-TWTPMLPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101375 | |
| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60134-71-6 | |
| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60134-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nocardicin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azetidineacetic acid, 3-[[(2E)-[4-[(3R)-3-amino-3-carboxypropoxy]phenyl](hydroxyimino)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-, (αR,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOCARDICIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWV6T6M34F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Nocardicin B from Nocardia uniformis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Nocardicin B, a monocyclic β-lactam antibiotic, from the fermentation broth of Nocardia uniformis subsp. tsuyamaensis ATCC 21806. This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a deeper understanding of the processes involved.
Introduction
Nocardicin A was the first of a series of monocyclic β-lactam antibiotics discovered from Nocardia uniformis.[1] Subsequent investigations into the minor metabolites present in the fermentation broth led to the identification and isolation of a related compound, this compound. Along with Nocardicins A and B, this strain of Nocardia uniformis has been found to produce a range of other related antibiotics, designated Nocardicins C, D, E, F, and G.[2][3] These compounds are of significant interest due to their novel structure and antibacterial activity, primarily against Gram-negative bacteria.[1][4]
Production of this compound
Producing Microorganism
The primary producer of this compound is Nocardia uniformis subsp. tsuyamaensis ATCC 21806.[2] This actinomycete strain is maintained on standard culture media suitable for Nocardia species.
Fermentation Conditions
For the production of Nocardicins, Nocardia uniformis is cultured in a specific fermentation medium. While detailed optimization parameters are proprietary, a representative fermentation medium composition is provided in Table 1. Seed cultures are typically prepared in tryptic soy broth (TSB) and grown at 28°C before inoculating the production medium.[4] The fermentation is carried out for a period of 5 to 7 days.[4]
Table 1: Composition of Nocardicin Fermentation Medium [4]
| Component | Concentration (g/L) |
| Peptone | 10 |
| Yeast Extract | 4 |
| KH₂PO₄ | 10 |
| Na₂HPO₄ | 4 |
| MgSO₄ | 2.4 |
| Glycine | 2 |
| Soluble Starch | 20 |
| L-Tyrosine | 1 |
| L-Methionine | 0.075 |
| Trace Minerals | 2 mL/L |
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving initial separation from the biomass followed by chromatographic purification. A key challenge in the isolation of this compound is its separation from the more abundant Nocardicin A.
Experimental Protocol
A detailed protocol for the isolation of this compound is outlined below.
-
Broth Filtration: The fermentation broth is first acidified to pH 4.0 with HCl and then filtered to remove the mycelium.
-
Initial Resin Adsorption: The filtrate is passed through a column of Diaion HP 20 resin. The resin is then washed with water to remove unbound impurities.
-
Elution: The Nocardicins are eluted from the resin using 30% aqueous methanol.
-
Concentration and Crystallization: The eluate is concentrated in vacuo and the pH is adjusted to 2.5 with HCl to yield crude crystals containing a mixture of Nocardicins A and B.
-
Chromatographic Separation: The crude crystals are dissolved in water at pH 7.0 with 6 N NaOH. An equal volume of 6% sodium chloride solution is added, and the mixture is applied to a second Diaion HP 20 column.
-
Nocardicin A is washed from the column with a 3% sodium chloride solution.
-
This compound is subsequently eluted with 30% aqueous methanol.
-
-
Final Crystallization: The fraction containing this compound is concentrated in vacuo, and the pH is adjusted to 2.3 with 6 N HCl to afford colorless needles of this compound.
An alternative method for the final purification step involves the use of preparative liquid chromatography.
Quantitative Data
The following table summarizes the yield of this compound obtained from the described isolation process.
Table 2: Yield of this compound
| Starting Material | Final Product | Yield | Reference |
| Fermentation Broth | Crystalline this compound | 110 mg |
Characterization of this compound
The characterization of this compound involves various analytical techniques to determine its chemical structure and purity. These methods typically include:
-
Thin-Layer Chromatography (TLC): Used for monitoring the separation of Nocardicins A and B.
-
High-Performance Liquid Chromatography (HPLC): Employed for both analytical and preparative purposes to assess purity and for final purification.[5]
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Figure 1: Workflow for the isolation and purification of this compound.
Conclusion
The discovery of this compound from Nocardia uniformis has expanded the family of known monocyclic β-lactam antibiotics. The detailed isolation and purification protocols, though challenging due to the presence of co-produced congeners, have been successfully established. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the production and further investigation of this unique class of natural products. The methodologies presented herein can serve as a starting point for process optimization and the exploration of the therapeutic potential of this compound and its analogs.
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nocardicin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and stereochemistry of Nocardicin B, a monocyclic β-lactam antibiotic. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Core Features
This compound is a member of the nocardicin family of antibiotics, which are characterized by a monocyclic β-lactam ring. Its IUPAC name is (2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid.[1] The molecule consists of a central four-membered azetidinone (β-lactam) ring with three key substituents that dictate its chemical properties and biological activity.
The fundamental structure of this compound is built upon a 3-aminonocardicinic acid (3-ANA) nucleus, which is the core scaffold of the nocardicin antibiotics. The key structural features include:
-
β-Lactam Ring: A four-membered cyclic amide that is the pharmacophore responsible for the antibiotic activity of this class of compounds.
-
Acyl Side Chain: Attached to the C3 position of the β-lactam ring, this side chain contains an oxime functional group.
-
N-Substituent: A p-hydroxyphenylglycyl group attached to the nitrogen atom of the β-lactam ring.
-
Homoserine Moiety: An amino acid derivative that is part of the acyl side chain.
Stereochemistry
This compound possesses a defined stereochemistry with three chiral centers and one geometric isomer center, which are crucial for its biological activity. The stereochemical configuration is as follows:
-
(3S)-configuration at the C3 position of the β-lactam ring, which bears the acyl side chain.
-
(αR)-configuration at the α-carbon of the N-substituent (the p-hydroxyphenylglycyl group).
-
(2R)-configuration at the α-carbon of the butanoic acid moiety in the side chain.
-
(E)-configuration of the oxime (C=N-OH) group in the acyl side chain. This is the key stereochemical feature that distinguishes this compound from its more common counterpart, Nocardicin A, which has a (Z)-configuration at this position.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₄O₉ | [1] |
| Molecular Weight | 500.46 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | [1] |
| CAS Number | 60134-71-6 | [1] |
| Hydrogen Bond Donors | 6 | [1] |
| Hydrogen Bond Acceptors | 11 | [1] |
| Rotatable Bond Count | 11 | [1] |
Experimental Protocols
Isolation of this compound
This compound is a naturally occurring antibiotic produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis.[2] The isolation process from the fermentation broth involves several chromatographic steps to separate it from other nocardicin analogues, primarily Nocardicin A.
Methodology:
-
Fermentation and Filtration: Nocardia uniformis is cultured in a suitable nutrient medium. After the fermentation period, the broth is acidified to approximately pH 4.0 and filtered to remove the mycelia.
-
Initial Resin Chromatography: The filtrate is passed through a column of a non-polar adsorbent resin, such as Diaion HP-20. The column is washed with water to remove salts and polar impurities.
-
Elution: The nocardicins are eluted from the resin using a polar organic solvent, typically aqueous methanol (e.g., 30% methanol).
-
Concentration and Crystallization: The eluate containing the nocardicins is concentrated under reduced pressure. The pH is then adjusted to the isoelectric point (around pH 2.5) to induce crystallization of the crude nocardicin mixture.
-
Separation of Nocardicin A and B: The crude crystals are redissolved and subjected to further chromatography on a similar resin (e.g., Diaion HP-20) in the presence of sodium chloride. Nocardicin A is eluted first with a low concentration of NaCl, followed by the elution of this compound with a higher concentration of the salt or with aqueous methanol.
-
Final Purification: The fractions containing this compound are pooled, concentrated, and the pH is adjusted to induce crystallization, yielding purified this compound as colorless needles. Preparative high-performance liquid chromatography (HPLC) can also be employed for the final purification step.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, including their coupling patterns, which helps to establish the connectivity of the carbon skeleton.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, allowing for the assembly of the molecular fragments.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the characteristic β-lactam carbonyl stretch (around 1750 cm⁻¹), amide carbonyls, hydroxyl groups, and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the conjugated systems within the molecule, such as the aromatic rings and the oxime group.
Biosynthesis and Stereochemical Relationships
The biosynthesis of the nocardicin core involves a non-ribosomal peptide synthetase (NRPS) pathway. The key precursors are L-p-hydroxyphenylglycine (L-pHPG) and L-serine.
Nocardicin Biosynthetic Pathway
Caption: Biosynthetic pathway of Nocardicins A and B.
The biosynthesis begins with the assembly of a tripeptide from two molecules of L-p-hydroxyphenylglycine and one molecule of L-serine by the action of non-ribosomal peptide synthetases (NRPS), NocA and NocB.[3][4] This is followed by the crucial β-lactam ring formation to yield Nocardicin G. Subsequent modifications, including the addition of a homoserine side chain by the enzyme Nat, lead to Nocardicin C.[5] The formation of the oxime group is catalyzed by the cytochrome P450 enzyme NocL, resulting in Nocardicin A, which has the Z-configuration.[6] this compound is the E-isomer of Nocardicin A.
Stereochemical Relationship of Nocardicin A and B
Caption: Stereochemical relationship between Nocardicin A and B.
The key structural difference between Nocardicin A and this compound lies in the geometry of the oxime functional group. Nocardicin A possesses the (Z)-configuration, while this compound has the (E)-configuration. This seemingly minor change in stereochemistry can have a significant impact on the biological activity and interaction with the target enzymes.
References
- 1. 1-Azetidineacetic acid, 3-(((2E)-(4-((3R)-3-amino-3-carboxypropoxy)phenyl)(hydroxyimino)acetyl)amino)-alpha-(4-hydroxyphenyl)-2-oxo-, (alphaR,3S)- | C23H24N4O9 | CID 6419429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of Nocardicin B in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Nocardicin B, a monocyclic β-lactam antibiotic produced by actinomycetes, primarily Nocardia uniformis. This compound is the anti-oxime stereoisomer of the more abundant Nocardicin A. This document details the genetic basis, enzymatic transformations, and key intermediates in the formation of this important natural product. It also includes experimental protocols and quantitative data to facilitate further research and development in this area.
The Nocardicin Biosynthetic Gene Cluster
The production of nocardicins is orchestrated by a dedicated gene cluster in Nocardia uniformis. This cluster contains the genes encoding all the necessary enzymes for the synthesis of the nocardicin scaffold, its modification, and regulation of the pathway.
Core Synthesis: The Non-Ribosomal Peptide Synthetases
The backbone of nocardicin is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system. This system is composed of two large proteins, NocA and NocB, which work in concert to sequentially condense the precursor amino acids.
Key Tailoring Enzymes
Following the assembly of the core structure, a series of tailoring enzymes modify the intermediate to produce the final nocardicin products. A crucial enzyme in the context of this compound biosynthesis is NocL, a cytochrome P450 monooxygenase. This enzyme is responsible for the formation of the characteristic oxime functional group from an amine precursor. The stereochemical outcome of this reaction determines whether Nocardicin A (syn-oxime) or this compound (anti-oxime) is produced.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of a peptide backbone and proceeds through a series of modifications.
dot
Caption: Overview of the this compound biosynthetic pathway.
The pathway initiates with the activation and condensation of L-p-hydroxyphenylglycine and L-serine by the NRPS machinery (NocA/NocB) to form a peptide intermediate. This intermediate undergoes cyclization to form the characteristic β-lactam ring, leading to the formation of Nocardicin G. Subsequently, a homoserine moiety is added to Nocardicin G to yield Nocardicin C. The key branching point of the pathway is the oxidation of the terminal amine of the p-hydroxyphenylglycine residue in Nocardicin C by the cytochrome P450 monooxygenase, NocL. This enzymatic reaction produces both the syn-oxime (Nocardicin A) and the anti-oxime (this compound) stereoisomers.
Quantitative Data
While detailed quantitative data on this compound production is limited in the available literature, studies on the biosynthesis of the closely related Nocardicin A provide valuable insights.
| Strain | Relevant Genotype | Product(s) | Production Level (relative to Wild-Type Nocardicin A) | Reference |
| Nocardia uniformis | Wild-Type | Nocardicin A, this compound | 100% (Nocardicin A) | [1] |
| Nocardia uniformis | nocL knockout | Nocardicin C | Nocardicin A/B not detected; Accumulation of Nocardicin C | [2][3] |
| Nocardia uniformis | nocR knockout | No nocardicin production | 0% | [1] |
| Nocardia uniformis | nocR knockout + nocR complementation | Nocardicin A | ~20% of wild-type | [1] |
Note: Specific yields of this compound are not explicitly stated in the reviewed literature. Nocardicin A is the major product of fermentation[2].
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis.
Fermentation of Nocardia uniformis for Nocardicin Production
Objective: To cultivate Nocardia uniformis for the production of nocardicins.
Media: A typical fermentation medium for nocardicin production contains soluble starch, glucose, peptone, yeast extract, and inorganic salts.
Procedure:
-
Inoculate a seed culture of Nocardia uniformis in a suitable growth medium and incubate at 30°C with shaking for 2-3 days.
-
Transfer the seed culture to the production fermentation medium.
-
Incubate the production culture at 30°C with vigorous shaking for 5-7 days.
-
Monitor nocardicin production periodically by taking samples for analysis.
Extraction and Analysis of Nocardicins
Objective: To extract and quantify nocardicins from the fermentation broth.
Extraction:
-
Acidify the fermentation broth to pH 2.0 with HCl.
-
Centrifuge to remove cells and other solids.
-
Apply the supernatant to a solid-phase extraction (SPE) column (e.g., C18).
-
Wash the column with water to remove polar impurities.
-
Elute the nocardicins with a methanol-water mixture.
-
Lyophilize the eluate to obtain a crude extract.
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 270 nm.
-
Quantification: Compare peak areas to a standard curve of purified Nocardicin A and/or B.
Generation of a nocL Knockout Mutant
Objective: To create a mutant strain of Nocardia uniformis incapable of producing Nocardicin A and B, leading to the accumulation of the precursor Nocardicin C.
Methodology: Homologous recombination is a common method for gene knockout in actinomycetes.
Workflow: dot
Caption: Workflow for generating a gene knockout mutant.
-
Construct a knockout plasmid: The plasmid contains regions of DNA homologous to the upstream and downstream sequences of the nocL gene, flanking a selectable marker (e.g., an antibiotic resistance gene).
-
Prepare protoplasts of Nocardia uniformis: Treat the mycelia with lysozyme to remove the cell wall.
-
Transform the protoplasts: Introduce the knockout plasmid into the protoplasts, often using polyethylene glycol (PEG)-mediated transformation.
-
Select for transformants: Plate the protoplasts on a regeneration medium containing the selective antibiotic.
-
Verify the knockout: Confirm the replacement of the wild-type nocL gene with the resistance cassette by PCR and/or Southern blot analysis of genomic DNA from the transformants.
-
Analyze the phenotype: Ferment the confirmed knockout mutant and analyze the culture broth by HPLC to confirm the absence of Nocardicin A and B and the accumulation of Nocardicin C.
In Vitro Assay of NocL Activity
Objective: To determine the enzymatic activity of NocL and its ability to convert Nocardicin C to Nocardicin A and B.
Procedure:
-
Express and purify NocL: Heterologously express the nocL gene in a suitable host (e.g., E. coli) and purify the recombinant protein.
-
Prepare the reaction mixture: Combine purified NocL, the substrate Nocardicin C (which can be purified from the nocL knockout mutant), a suitable buffer, and a source of reducing equivalents (e.g., NADPH and a ferredoxin/ferredoxin reductase system).
-
Incubate the reaction: Allow the reaction to proceed at an optimal temperature (e.g., 30°C) for a defined period.
-
Quench the reaction: Stop the reaction by adding a solvent such as methanol or by acidification.
-
Analyze the products: Analyze the reaction mixture by HPLC to detect and quantify the formation of Nocardicin A and B.
Logical Relationships in Nocardicin Biosynthesis Regulation
The production of nocardicins is tightly regulated. The gene nocR has been identified as a positive transcriptional regulator of the nocardicin biosynthetic gene cluster.
dot
Caption: Regulatory logic of Nocardicin biosynthesis.
The protein NocR acts as a transcriptional activator, binding to the promoter region of the noc gene cluster and initiating the transcription of the biosynthetic genes, including nocA and nocB. This activation is essential for the production of nocardicins, as demonstrated by the lack of production in nocR knockout mutants[1].
Conclusion
The biosynthesis of this compound is intricately linked to that of Nocardicin A, with both originating from a common precursor, Nocardicin C. The key determinant for the formation of these two stereoisomers is the cytochrome P450 monooxygenase, NocL. While the overall pathway has been elucidated, further research is needed to quantify the production of this compound relative to Nocardicin A and to characterize the kinetic properties of the enzymes involved in detail. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential applications of this unique class of β-lactam antibiotics.
References
- 1. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Nocardicin B: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Nocardicin B, a monocyclic β-lactam antibiotic. Due to the limited specific data available for this compound, this document leverages findings from the closely related and more extensively studied Nocardicin A to elucidate the core mechanisms of this class of antibiotics. This guide details its molecular targets, the biochemical consequences of its action, and the methodologies used to investigate its effects.
Executive Summary
This compound belongs to the nocardicin family of antibiotics, which are unique for their monocyclic β-lactam ring structure. Like other β-lactam antibiotics, nocardicins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeted inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs). The primary focus of this guide is to detail the interaction of nocardicins with these enzymes and the subsequent impact on peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, cell death.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The fundamental mechanism of action of this compound involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1] This inhibition is a result of the specific interaction between the β-lactam ring of this compound and the active site of Penicillin-Binding Proteins (PBPs).
PBPs are a group of bacterial enzymes responsible for the final steps of peptidoglycan assembly, including transpeptidation (cross-linking of peptide side chains) and transglycosylation (polymerization of glycan strands).[2] By binding to these enzymes, this compound prevents the formation of a rigid and protective cell wall.
Studies on the closely related Nocardicin A have demonstrated its ability to interact with several key PBPs in Gram-negative bacteria. In Escherichia coli, Nocardicin A has been shown to bind to PBP1a, PBP1b, PBP2, and PBP4 in intact cells.[3] In Bacillus megaterium, it leads to the saturation of PBP3a and PBP3b, which is correlated with the inhibition of cell elongation.[4] It is presumed that this compound shares a similar profile of PBP targets.
The binding of nocardicins to the active site of PBPs is a covalent interaction. The strained β-lactam ring of the antibiotic is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, long-lived acyl-enzyme intermediate. This effectively inactivates the enzyme, halting the cross-linking of the peptidoglycan layers. The disruption of this process weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.
Figure 1. Mechanism of action of this compound.
Quantitative Data: Antimicrobial Activity
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Clinical Isolates | 3.13 - 12.5 | [5] |
| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5 | [5] |
| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5 | [5] |
| Proteus inconstans | Clinical Isolates | 3.13 - 12.5 | [5] |
| Proteus vulgaris | Clinical Isolates | 25 - 50 | [5] |
| Serratia marcescens | Clinical Isolates | 12.5 - 50 | [5] |
| Escherichia coli | - | >100 | [5] |
| Staphylococcus aureus | - | >100 | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a panel of bacterial strains can be determined using the broth microdilution method.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
Protocol:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the binding affinity of this compound for specific PBPs.
Materials:
-
Bacterial membranes containing PBPs
-
This compound
-
A fluorescently labeled β-lactam (e.g., Bocillin-FL)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence imager
Protocol:
-
Membrane Preparation:
-
Grow the bacterial strain of interest to mid-log phase.
-
Harvest cells by centrifugation.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Competition Binding:
-
Incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of this compound for 10-30 minutes at 30°C.
-
Add a saturating concentration of the fluorescently labeled β-lactam probe and incubate for an additional 10-30 minutes.
-
Stop the reaction by adding an excess of an unlabeled broad-spectrum penicillin and placing the samples on ice.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding. The IC₅₀ value can be determined from the dose-response curve.
-
Figure 2. Experimental workflow for PBP competition assay.
Cellular Effects and Morphological Changes
The inhibition of peptidoglycan synthesis by this compound leads to predictable and observable changes in bacterial morphology. The specific morphological outcome can depend on which PBP is preferentially inhibited. For instance, inhibition of PBPs involved in cell elongation can lead to the formation of spherical or ovoid cells, while targeting PBPs involved in septum formation can result in filamentation. In the case of Nocardicin A's effect on Bacillus megaterium, inhibition of cell elongation results in the formation of osmotically stable, actively dividing coccal-shaped cells.[4] These morphological alterations are a direct consequence of a weakened and improperly formed cell wall, which ultimately compromises the bacterium's ability to survive and replicate.
Figure 3. Logical flow of this compound's effects on bacteria.
Conclusion
This compound, as a representative of the nocardicin family of monocyclic β-lactams, acts as a targeted inhibitor of bacterial cell wall synthesis. Its mechanism of action is centered on the covalent inactivation of Penicillin-Binding Proteins, leading to the disruption of peptidoglycan cross-linking, compromised cell wall integrity, and subsequent bacteriolysis. While further research is needed to fully characterize the specific PBP binding profile and quantitative kinetics of this compound, the established methodologies and the data from the closely related Nocardicin A provide a solid foundation for its continued investigation and potential development as a therapeutic agent.
References
- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of nocardicin A with the penicillin-binding proteins of Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nocardicin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Nocardicin B antibacterial spectrum against Gram-negative pathogens
An In-depth Technical Guide on the Antibacterial Spectrum of Nocardicin A Against Gram-negative Pathogens
Introduction
Nocardicins are a class of monocyclic β-lactam antibiotics first isolated from Nocardia uniformis subsp. tsuyamanensis.[1][2] Among them, Nocardicin A is the most well-studied compound. It exhibits a moderate and selective spectrum of activity against a variety of Gram-negative bacteria, notably including Pseudomonas aeruginosa, Proteus species, and Serratia marcescens.[1][3][4][5][6] A key feature of Nocardicin A is its stability against many types of β-lactamases, enzymes that are a common cause of resistance to other β-lactam antibiotics.[3][5][6] This whitepaper provides a comprehensive overview of the antibacterial spectrum of Nocardicin A against Gram-negative pathogens, detailing its in vitro activity, the experimental protocols for its evaluation, and its mechanism of action. While the user's request specified Nocardicin B, the vast majority of published research focuses on Nocardicin A. Therefore, this guide will primarily discuss Nocardicin A, with the acknowledgment that specific data for this compound is limited in the available literature.
Data Presentation: In Vitro Antibacterial Activity of Nocardicin A
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of Nocardicin A against various Gram-negative pathogens as reported in the literature. It is important to note that the activity of Nocardicin A can be significantly influenced by the composition of the assay medium.[5][6][7]
| Gram-Negative Pathogen | Number of Strains Tested | MIC Range (µg/mL) | Mean MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | Not Specified | ~2x more active than carbenicillin | [5][6] |
| Proteus mirabilis | Not Specified | 3.13 - 12.5 | Not Specified | [5][6] |
| Proteus rettgeri | Not Specified | 3.13 - 12.5 | Not Specified | [5][6] |
| Proteus inconstans | Not Specified | 3.13 - 12.5 | Not Specified | [5][6] |
| Proteus vulgaris | Not Specified | 25 - 50 | Not Specified | [5][6] |
| Serratia marcescens | 30 | 12.5 - 50 | Not Specified | [5][6] |
| Escherichia coli | Not Specified | No significant activity | Not Specified | [5][6] |
Note: Nocardicin A has shown no significant in vitro activity against Staphylococci.[5][6] Interestingly, while its in vitro activity is moderate, Nocardicin A has demonstrated a more potent therapeutic effect in in vivo mouse models of infection with Gram-negative bacilli than what was anticipated from in vitro studies.[8]
Experimental Protocols
The determination of the antibacterial spectrum and MIC values of Nocardicin A is performed using standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[9][10] The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of Nocardicin A in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Detailed Methodology:
-
Preparation of Nocardicin A Stock Solution: A stock solution of Nocardicin A is prepared in a suitable solvent at a high concentration.
-
Preparation of Microtiter Plates: Serial twofold dilutions of the Nocardicin A stock solution are made in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium for 18-24 hours. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted Nocardicin A is inoculated with the standardized bacterial suspension. The plate also includes a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria). The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Nocardicin A at which there is no visible growth of the bacterium.
Agar Dilution Method for MIC Determination
In this method, varying concentrations of Nocardicin A are incorporated into molten agar, which is then poured into Petri dishes.
Detailed Methodology:
-
Preparation of Nocardicin A-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of Nocardicin A. This is achieved by adding the appropriate amount of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of Nocardicin A that completely inhibits the visible growth of the test organism on the agar surface.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Nocardicin A, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nocardicin A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [minerva-access.unimelb.edu.au]
- 8. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
Nocardicin B: A Technical Guide to a Novel Monobactam Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocardicin B, a member of the monobactam family of β-lactam antibiotics, represents a unique class of antibacterial agents with a distinct spectrum of activity, primarily targeting Gram-negative bacteria. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, mechanism of action, antibacterial spectrum, and biosynthesis. Detailed experimental protocols for its isolation, characterization, and evaluation are presented to facilitate further research and development. Furthermore, this guide includes visualizations of key pathways and experimental workflows to provide a clear and comprehensive understanding of this promising antibiotic.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. The nocardicins, first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis, are a family of monocyclic β-lactam antibiotics.[1][2] Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, nocardicins possess a monocyclic β-lactam ring.[1] Nocardicin A is the most studied member of this family, exhibiting moderate activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[3][4][5] this compound is a closely related analog, also produced by Nocardia uniformis.[2][6][7] This guide focuses on the core technical aspects of this compound, providing a valuable resource for researchers in the field of antibiotic discovery and development.
Chemical Properties
This compound is a monobactam antibiotic with the chemical formula C₂₃H₂₄N₄O₉ and a molecular weight of 500.46 g/mol .[6] Its structure is characterized by a central β-lactam ring with a side chain that influences its antibacterial activity and interaction with its molecular target.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₄N₄O₉ | [6] |
| Molecular Weight | 500.46 g/mol | [6] |
| Class | Monobactam | [6] |
| Producing Organism | Nocardia uniformis | [6][7] |
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The primary targets of β-lactams are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
The proposed mechanism of action for this compound involves the acylation of the active site serine of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death. Nocardicin A has been shown to interact with several PBPs in Escherichia coli, and it is expected that this compound has a similar binding profile.
Diagram of the proposed mechanism of action for this compound.
Antibacterial Spectrum and Efficacy
Nocardicins primarily exhibit activity against Gram-negative bacteria.[3][5][8][9] While specific minimum inhibitory concentration (MIC) data for this compound is limited in the readily available literature, the extensive data for Nocardicin A provides a strong indication of the expected antibacterial spectrum and potency. Nocardicin A has demonstrated moderate activity against Pseudomonas aeruginosa, Proteus species, and Serratia marcescens.[3][9] Notably, it shows limited to no activity against Gram-positive bacteria and anaerobes.[3] The in vivo efficacy of Nocardicin A in murine infection models has been shown to be superior to its in vitro activity might suggest, and it was found to be more potent than carbenicillin against several Gram-negative pathogens.[4]
Table 2: In Vitro Antibacterial Activity of Nocardicin A (MIC in µg/mL)
| Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 3.13 - >100 | [3][9] |
| Proteus mirabilis | 3.13 - 50 | [3][9] |
| Proteus vulgaris | 25 - 50 | [3][9] |
| Proteus rettgeri | 3.13 - 12.5 | [3][9] |
| Proteus inconstans | 3.13 - 12.5 | [3][9] |
| Serratia marcescens | 12.5 - 50 | [3][9] |
| Escherichia coli | >100 | [3][9] |
| Staphylococcus aureus | >100 | [3][9] |
Biosynthesis
The biosynthesis of nocardicins is a complex process orchestrated by a dedicated gene cluster in Nocardia uniformis.[10][11][12] The core structure is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system, encoded by the nocA and nocB genes.[11][13] The pathway involves the condensation of L-p-hydroxyphenylglycine (L-Hpg), L-serine, and another molecule of L-Hpg.[11] Subsequent enzymatic modifications, including epimerization and the addition of a side chain, lead to the final Nocardicin products.[13]
Simplified overview of the this compound biosynthetic pathway.
Experimental Protocols
Isolation and Purification of this compound
This protocol is adapted from the method described for the isolation of this compound from the fermentation broth of Nocardia uniformis.
Materials:
-
Fermentation broth of Nocardia uniformis
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diaion HP-20 resin (or equivalent)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Chromatography columns
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Harvesting: Centrifuge the fermentation broth to remove the mycelia.
-
Acidification and Adsorption: Adjust the pH of the supernatant to 4.0 with HCl. Pass the acidified supernatant through a column packed with Diaion HP-20 resin.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound nocardicins with 30% aqueous methanol.
-
Concentration and Precipitation: Concentrate the eluate under reduced pressure using a rotary evaporator. Adjust the pH of the concentrated solution to 2.5 with HCl to precipitate crude nocardicins.
-
Separation of Nocardicin A and B:
-
Dissolve the crude precipitate in water and adjust the pH to 7.0 with NaOH.
-
Add an equal volume of 6% NaCl solution.
-
Apply the solution to a Diaion HP-20 column.
-
Wash the column with 3% NaCl solution to elute Nocardicin A.
-
Elute this compound with 30% aqueous methanol.
-
-
Final Purification and Isolation:
-
Concentrate the this compound fraction in vacuo.
-
Acidify the concentrate to pH 2.3 with HCl to crystallize this compound.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum or by lyophilization.
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[1][14][15][16][17]
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected activity of the compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and to the positive control well (containing only CAMHB and inoculum). The final volume in each well will be 100 µL.
-
Include a negative control well containing only CAMHB (no inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Workflow for MIC determination by broth microdilution.
Penicillin-Binding Protein (PBP) Competition Assay
This protocol outlines a competitive binding assay to assess the interaction of this compound with PBPs using a fluorescently labeled β-lactam probe (e.g., Bocillin FL).[18][19][20][21]
Materials:
-
Isolated bacterial membranes containing PBPs
-
This compound
-
Fluorescently labeled β-lactam probe (e.g., Bocillin FL)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
PBP Preparation: Isolate bacterial membranes from the target Gram-negative organism according to standard protocols.
-
Competition Reaction:
-
In separate tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10 minutes) at room temperature. Include a control with no this compound.
-
-
Labeling with Fluorescent Probe:
-
Add a fixed, saturating concentration of the fluorescent β-lactam probe to each tube and incubate for a further defined period (e.g., 10 minutes).
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
SDS-PAGE and Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of this compound, indicating competitive binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the probe binding) can be determined.
-
Workflow for PBP competition assay.
Experimental Workflow for Studying Nocardicin Biosynthesis
This workflow describes a general approach to investigate the roles of genes within the nocardicin biosynthetic cluster using gene disruption techniques.[10][12][22][23][24]
Procedure:
-
Bioinformatic Analysis:
-
Analyze the sequenced genome of Nocardia uniformis to identify the complete nocardicin biosynthetic gene cluster.
-
Predict the function of each open reading frame (ORF) based on homology to known biosynthetic genes.
-
-
Gene Disruption:
-
Select a target gene within the cluster for functional analysis (e.g., a putative tailoring enzyme).
-
Construct a gene disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the target gene.
-
Introduce the disruption cassette into Nocardia uniformis via a suitable transformation method (e.g., protoplast transformation or conjugation).
-
Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette.
-
-
Phenotypic Analysis of Mutants:
-
Cultivate the gene-disrupted mutant and the wild-type strain under conditions that promote nocardicin production.
-
Extract the secondary metabolites from the culture broths.
-
Analyze the metabolite profiles using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Compare the metabolite profile of the mutant to that of the wild-type. The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant will provide insights into the function of the disrupted gene.
-
-
Complementation:
-
To confirm that the observed phenotype is due to the disruption of the target gene, introduce a functional copy of the gene back into the mutant strain on a plasmid.
-
Analyze the metabolite profile of the complemented strain. Restoration of this compound production will confirm the function of the target gene.
-
Experimental workflow for studying the nocardicin biosynthetic gene cluster.
Conclusion
This compound, as a naturally occurring monobactam, holds potential for further investigation as a lead compound in the development of new antibiotics against Gram-negative pathogens. Its unique monocyclic β-lactam structure and mechanism of action provide a distinct advantage, particularly in the context of resistance to traditional bicyclic β-lactams. This technical guide has provided a comprehensive overview of the current knowledge on this compound, along with detailed experimental protocols and visual workflows to aid researchers in their exploration of this fascinating molecule. Further studies focusing on the specific antibacterial profile of this compound, its pharmacokinetic and pharmacodynamic properties, and the potential for synthetic modifications to enhance its efficacy are warranted to fully realize its therapeutic potential.
References
- 1. protocols.io [protocols.io]
- 2. Letter: Nocardicin A and B, novel monocyclic beta-lactam antibiotics from a Nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Azetidineacetic acid, 3-(((2E)-(4-((3R)-3-amino-3-carboxypropoxy)phenyl)(hydroxyimino)acetyl)amino)-alpha-(4-hydroxyphenyl)-2-oxo-, (alphaR,3S)- | C23H24N4O9 | CID 6419429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Biosynthetic Gene Cluster for a Monocyclic β-Lactam Antibiotic, Nocardicin A [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. benchchem.com [benchchem.com]
- 19. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Nocardia genomes are a large reservoir of diverse gene content, biosynthetic gene clusters, and species-specific genes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Characterization of the Fully Decorated Nocardiosis Associated Polyketide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Nocardicin A and Nocardicin B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activities of Nocardicin A and its stereoisomer, Nocardicin B. Nocardicins are a class of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis. While Nocardicin A exhibits moderate to potent activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus species, evidence strongly suggests that this compound, the E-isomer at the oxime functional group, possesses significantly lower antibacterial efficacy. This guide summarizes the available quantitative data on their antibacterial spectrum, delves into their shared mechanism of action targeting penicillin-binding proteins (PBPs), and provides detailed experimental protocols for the assessment of their biological activities. Furthermore, a signaling pathway affected by β-lactam-induced cell wall stress is visualized.
Introduction
Nocardicin A was the first discovered monocyclic β-lactam antibiotic, isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis[1]. Its unique structure, featuring a β-lactam ring not fused to another ring, sparked interest in its potential as a therapeutic agent. Nocardicin A demonstrates notable activity against various Gram-negative bacteria and exhibits stability against many β-lactamases[2][3]. This compound is a naturally occurring stereoisomer of Nocardicin A, differing only in the configuration of the oxime moiety[4]. The stereochemistry of this functional group has a profound impact on the biological activity of the molecule.
Comparative Biological Activity: A Quantitative Overview
While extensive quantitative data is available for Nocardicin A, specific Minimum Inhibitory Concentration (MIC) values for Nocardrocin B are not widely reported in peer-reviewed literature. However, studies on isonocardicin A, another stereoisomer of Nocardicin A, have shown its antibacterial activity to be at least two orders of magnitude lower than that of Nocardicin A[5]. Given that this compound is the geometric E-isomer of Nocardicin A (the Z-isomer) at the oxime, a similar significant reduction in activity is inferred.
Table 1: Comparative Antibacterial Spectrum of Nocardicin A and Inferred Activity of this compound
| Bacterial Species | Nocardicin A MIC (µg/mL) | This compound MIC (µg/mL) (Inferred) |
| Pseudomonas aeruginosa | 6.25 - 100[2][6] | >100 |
| Proteus mirabilis | 3.13 - 12.5[2] | >100 |
| Proteus vulgaris | 25 - 50[2] | >100 |
| Proteus rettgeri | 3.13 - 12.5[2] | >100 |
| Proteus inconstans | 3.13 - 12.5[2] | >100 |
| Serratia marcescens | 12.5 - 50[2] | >100 |
| Escherichia coli | >100[2] | >100 |
| Staphylococcus aureus | >100[2] | >100 |
Mechanism of Action: Targeting Penicillin-Binding Proteins
Both Nocardicin A and, presumably, this compound exert their antibacterial effect by inhibiting bacterial cell wall synthesis. As β-lactam antibiotics, their primary targets are penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.
Nocardicin A has been shown to bind to several PBPs in Escherichia coli, including PBP1a, PBP1b, PBP2, and PBP4[7]. In Bacillus megaterium, it demonstrates binding to PBPs 3a and 3b[8]. The acylation of the active site serine of these enzymes by the strained β-lactam ring of the nocardicins leads to their inactivation. This disruption of peptidoglycan cross-linking ultimately results in cell wall weakening and bacterial lysis. The significant difference in antibacterial activity between Nocardicin A and its isomers strongly suggests that the specific stereochemical configuration of Nocardicin A is crucial for efficient binding to and inactivation of its PBP targets.
Signaling Pathway: The Cpx Two-Component System and Cell Wall Stress
In Gram-negative bacteria, damage to the cell envelope, such as that caused by β-lactam antibiotics, can trigger stress responses. One such response is mediated by the Cpx two-component signaling pathway. This system, consisting of the sensor kinase CpxA and the response regulator CpxR, is activated by the accumulation of misfolded proteins in the periplasm, a consequence of cell wall damage[9][10][11]. Activation of the Cpx pathway upregulates the expression of genes involved in protein folding and degradation, helping the bacterium to cope with the stress.
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction of nocardicin A with the penicillin-binding proteins of Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. The Cpx Envelope Stress Response Modifies Peptidoglycan Cross-Linking via the l,d-Transpeptidase LdtD and the Novel Protein YgaU - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Nocardicin B: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of Nocardicin B, a monocyclic β-lactam antibiotic. This document delves into the key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of relevant biological and analytical pathways.
Physicochemical and Spectroscopic Data of this compound
This compound, a minor metabolite produced alongside Nocardicin A by Nocardia uniformis subsp. tsuyamanensis, possesses a distinct spectroscopic profile that enables its identification and characterization. Key physicochemical and UV spectroscopic properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H24N4O9 | [1] |
| Molecular Weight | 500.5 g/mol | [1] |
| Melting Point | 262-264 °C (dec.) | [2] |
| Optical Rotation | [α]D25 -162° (for the sodium salt) | [2] |
| UV λmax (ethanol/water) | 224 nm (ε 24600), 270 nm (ε 9700) | [2] |
| UV λmax (ethanol/0.1N NaOH) | 245 nm (ε 26000), 280 nm (ε 11100) | [2] |
While detailed public domain spectra for this compound are scarce, the following sections outline the expected data based on its structural similarity to Nocardicin A and general principles of spectroscopic analysis for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the β-lactam ring, the p-hydroxyphenylglycine moiety, and the homoserine side chain. Key expected chemical shifts (δ) and coupling constants (J) would be crucial for confirming the stereochemistry and connectivity of the molecule.
¹³C NMR: The carbon-13 NMR spectrum would provide direct information about the carbon skeleton of this compound. Distinct signals would be expected for the carbonyl carbons of the β-lactam and amide groups, the aromatic carbons, and the various aliphatic carbons in the side chains.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The expected [M+H]⁺ ion would be observed at m/z 501.1616, corresponding to the molecular formula C23H25N4O9⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, aiding in the structural elucidation by showing losses of specific side chains and fragments of the core structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include:
-
~3300 cm⁻¹: O-H and N-H stretching vibrations.
-
~1750 cm⁻¹: C=O stretching of the β-lactam ring.
-
~1650 cm⁻¹: Amide I band (C=O stretching).
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: C-O stretching of the phenol group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
As indicated in the data table, this compound exhibits characteristic UV absorption maxima that are dependent on the pH of the solvent.[2] The chromophores responsible for this absorption are the p-hydroxyphenyl groups.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the method described by Kurita et al. (1976).
-
Fermentation and Filtration: Culture broth of Nocardia uniformis subsp. tsuyamanensis is acidified to pH 4.0 and filtered to remove mycelia.
-
Initial Chromatography: The filtrate is passed through a column of Diaion HP-20 resin. The column is washed with water, and the nocardicins are eluted with 30% aqueous methanol.
-
Crude Crystallization: The eluate is concentrated under reduced pressure and acidified to pH 2.5 to yield crude crystals of Nocardicins A and B.
-
Separation of Nocardicin A and B: The crude crystals are dissolved in water and the pH is adjusted to 7.0. An equal volume of 6% sodium chloride solution is added, and the solution is applied to another Diaion HP-20 column.
-
Nocardicin A is washed from the column with a 3% sodium chloride solution.
-
This compound is subsequently eluted with 30% aqueous methanol.
-
Final Crystallization: The this compound fraction is concentrated in vacuo and acidified to pH 2.3 to afford colorless needles of pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as DMSO-d₆ or D₂O.
-
Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or Orbitrap mass spectrometer. MS/MS fragmentation can be induced by collision-induced dissociation (CID).
-
IR Spectroscopy: IR spectra should be recorded on an FTIR spectrometer using a KBr pellet or as a thin film.
-
UV-Vis Spectroscopy: UV-Vis spectra should be recorded using a double-beam spectrophotometer in the range of 200-400 nm, using appropriate solvents as referenced in the data table.
Visualizing Pathways and Workflows
Biosynthetic Pathway of Nocardicins
The biosynthesis of nocardicins involves a non-ribosomal peptide synthetase (NRPS) system. The pathway leading to Nocardicin A is well-studied, and the biosynthesis of this compound is believed to follow a similar route with variations in the final tailoring steps.
Caption: Biosynthetic pathway of Nocardicins.
Experimental Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of a natural product like this compound is outlined below.
Caption: Workflow for Spectroscopic Characterization.
References
Nocardicin B Target Identification in Pathogenic Bacteria: A Technical Guide
Abstract: Nocardicin B, a member of the monocyclic β-lactam class of antibiotics, represents a unique scaffold for antibacterial drug development. Its activity, primarily against Gram-negative bacteria, stems from the inhibition of essential enzymes involved in cell wall biosynthesis. Identifying the specific molecular targets of this compound and its analogs within pathogenic bacteria is crucial for understanding its mechanism of action, predicting resistance, and guiding the development of next-generation therapeutics. This technical guide provides an in-depth overview of the known targets of Nocardicin A (a closely related and more extensively studied analog), detailed protocols for three primary target identification methodologies, and a visualization of the key cellular pathway affected by this class of antibiotics.
Known Targets and Biological Activity of Nocardicins
Nocardicin A, the parent compound of this compound, functions by inhibiting peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1] The primary molecular targets of β-lactam antibiotics are a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes catalyze the final steps of peptidoglycan assembly, specifically the transglycosylation and transpeptidation reactions that cross-link the glycan strands.[2][3]
Studies have shown that Nocardicin A interacts with multiple PBPs in Gram-negative bacteria. In Escherichia coli, competition assays have demonstrated that Nocardicin A binds to PBPs 1a, 1b, 2, and 4 in intact cells.[4] In Bacillus megaterium, the saturation of PBPs 3a and 3b by Nocardicin A has been correlated with the inhibition of cell elongation, leading to the formation of spherical cells.[5]
Quantitative Binding and Activity Data
Quantitative analysis of the interaction between Nocardicin A and its targets provides critical insight into its potency and selectivity. While comprehensive IC₅₀ values across all PBPs are not widely available in recent literature, specific binding affinities and whole-cell activity metrics have been determined.
Table 1: Binding Affinity of Nocardicin A for a Known Target
| Target Protein | Organism | Method | Constant Type | Value |
| LD-Carboxypeptidase | Escherichia coli | Enzyme Kinetics | Kᵢ (Competitive) | 5.0 x 10⁻⁵ M[6] |
Table 2: In Vitro Biological Activity (MIC) of Nocardicin A against Pathogenic Bacteria
| Organism | Strain Type | Mean MIC (µg/mL) |
| Pseudomonas aeruginosa | Clinical Isolates | ~2x more active than carbenicillin[7] |
| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5[7] |
| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5[7] |
| Proteus vulgaris | Clinical Isolates | 25 - 50[7] |
| Serratia marcescens | Clinical Isolates | 12.5 - 50[7] |
Experimental Protocols for Target Identification
Identifying the cellular targets of a bioactive compound like this compound is a foundational step in drug development. Three powerful and widely adopted methodologies are detailed below: Affinity Chromatography coupled with Mass Spectrometry, Activity-Based Protein Profiling (ABPP), and Genetic Screening via Transposon Mutagenesis.
Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This biochemical "pull-down" approach uses an immobilized version of the antibiotic to capture its binding partners from a complex protein mixture, such as a bacterial cell lysate.
Detailed Protocol:
-
Synthesis of this compound Affinity Probe:
-
Identify a non-essential functional group on this compound for the attachment of a chemical linker (e.g., a carboxyl group). The structure-activity relationship should be considered to ensure the modification does not abolish binding activity.
-
Synthesize a linker arm, such as one with an N-hydroxysuccinimide (NHS) ester at one end and an amine at the other.
-
Covalently couple the linker to this compound.
-
Activate Sepharose beads (e.g., NHS-activated Sepharose) and covalently couple the this compound-linker conjugate to the beads.
-
Block any remaining active sites on the beads to prevent non-specific binding. A control column using beads with the linker alone should also be prepared.
-
-
Preparation of Bacterial Lysate:
-
Grow the pathogenic bacterial strain of interest (e.g., P. aeruginosa) to mid-log phase.
-
Harvest cells by centrifugation at 4°C.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., Tris-HCl, NaCl, EDTA, with protease inhibitors).
-
Lyse the cells using a French press or sonication on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris and insoluble components. Determine the total protein concentration of the supernatant.
-
-
Affinity Pull-Down:
-
Equilibrate the this compound-Sepharose beads and control beads with lysis buffer.
-
Incubate a known amount of the clarified cell lysate (e.g., 10-20 mg total protein) with the beads for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, a parallel experiment can be run where the lysate is pre-incubated with an excess of free this compound before adding it to the beads.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., high salt or pH change) or, more specifically, by incubating the beads with a high concentration of free this compound.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control lanes.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against the relevant bacterial protein database. Proteins identified with high confidence are considered candidate targets.
-
Method 2: Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. This method allows for the profiling of the functional state of entire enzyme families directly in native biological systems.
Detailed Protocol:
-
Synthesis of a this compound-based Probe:
-
The core of the probe is the this compound scaffold, which acts as the reactive group ("warhead") that covalently acylates the active site serine of PBPs.
-
A linker is attached to a non-critical position on the this compound molecule.
-
A reporter tag is attached to the other end of the linker. The tag can be:
-
A fluorophore (e.g., Rhodamine) for direct in-gel visualization.
-
An affinity handle (e.g., Biotin) for enrichment of labeled proteins.
-
A "clickable" tag (e.g., an alkyne or azide) for later conjugation to a fluorophore or biotin via click chemistry.
-
-
-
Proteome Labeling:
-
Grow the pathogenic bacteria to the desired growth phase.
-
Competitive Labeling: To identify the specific targets of this compound, a competitive experiment is performed.
-
Treat intact cells or cell lysate with varying concentrations of unlabeled this compound (the competitor) for a set time.
-
Add a fixed, sub-saturating concentration of the this compound-based activity probe and incubate.
-
-
Direct Labeling: As a control, treat a parallel sample with only the activity probe.
-
-
Analysis of Labeled Proteins:
-
Fluorophore-tagged Probe:
-
Lyse the cells (if labeled intact) and separate the proteome by SDS-PAGE.
-
Scan the gel using a fluorescence scanner.
-
Target proteins will appear as fluorescent bands. In the competitive labeling experiment, these bands will decrease in intensity as the concentration of unlabeled this compound increases.
-
-
Biotin-tagged Probe:
-
Lyse the cells and incubate the lysate with streptavidin-coated beads to enrich for biotin-labeled proteins.
-
Wash the beads thoroughly to remove non-labeled proteins.
-
Elute the bound proteins and identify them via LC-MS/MS as described in the AC-MS protocol (Section 2.1.5). Target proteins will be those whose peptide counts decrease in samples pre-treated with the competitor this compound.
-
-
Method 3: Genetic Screening (Transposon Mutagenesis)
Genetic approaches identify targets by finding genes that, when altered, confer resistance to the antibiotic. A common method is to create a large library of mutants using a transposon, a mobile genetic element that can insert itself randomly into the bacterial genome, disrupting gene function.
Detailed Protocol:
-
Generation of a Transposon Mutant Library:
-
Select a suitable transposon delivery system for the target bacterium (e.g., a suicide plasmid carrying a Tn5 or mariner-based transposon). The transposon should contain a selectable marker, such as a kanamycin resistance gene.
-
Introduce the transposon delivery vector into the pathogenic bacteria via conjugation or electroporation.
-
Select for cells that have successfully incorporated the transposon into their genome by plating on agar containing the appropriate antibiotic (e.g., kanamycin).
-
Pool thousands of individual colonies to create a high-density, random mutant library.
-
-
Screening for this compound Resistance:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the wild-type parent strain.
-
Plate a large number of mutants from the pooled library (e.g., >10⁵ CFU) onto agar containing this compound at a concentration that is lethal to the wild-type strain (e.g., 4x MIC).
-
Incubate the plates until colonies appear. These colonies represent mutants that have gained resistance to this compound.
-
-
Identification of the Disrupted Gene:
-
Isolate several resistant colonies and confirm their resistance phenotype by re-testing the MIC.
-
Extract genomic DNA from each confirmed resistant mutant.
-
Identify the gene disrupted by the transposon. This can be done using several methods, such as arbitrary PCR, inverse PCR, or whole-genome sequencing. The goal is to sequence the genomic DNA immediately flanking the known sequence of the inserted transposon.
-
Use BLAST or other bioinformatics tools to align the flanking sequence with the bacterium's reference genome to identify the gene that was disrupted.
-
-
Target Validation:
-
Genes identified in the screen are candidate targets or are involved in resistance pathways (e.g., efflux pumps, modifying enzymes).
-
If a PBP gene is consistently identified, it strongly suggests it is a primary target.
-
To validate, one could create a clean deletion of the candidate gene in a fresh wild-type background and test for a change in this compound susceptibility, or overexpress the gene to see if it confers resistance.
-
Key Cellular Pathway: Peptidoglycan Synthesis Inhibition
This compound exerts its bactericidal effect by disrupting the final, extracytoplasmic stages of peptidoglycan (murein) biosynthesis. By acylating the active site of PBPs, it prevents the cross-linking of peptide side chains, which is essential for the strength and rigidity of the cell wall. This leads to a weakened cell envelope, morphological defects, and eventual cell lysis.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pathogenic Factors Correlate With Antimicrobial Resistance Among Clinical Proteus mirabilis Strains [frontiersin.org]
- 4. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of a nocardicin A-sensitive LD-carboxypeptidase from Escherichia coli by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Nocardicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardicin B is a monocyclic β-lactam antibiotic belonging to the monobactam class. It is a natural product of Nocardia uniformis subsp. tsuyamanensis. Like other β-lactam antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). These application notes provide detailed protocols for the in vitro susceptibility testing of this compound, primarily based on established methods for related compounds such as Nocardicin A and general guidelines from the Clinical and Laboratory Standards Institute (CLSI) for β-lactam antibiotics. Due to the limited availability of specific public data for this compound, some parameters are extrapolated from studies on Nocardicin A.[1][2] Researchers are advised to perform initial validation experiments to confirm the optimal conditions for their specific applications.
Mechanism of Action
This compound, as a β-lactam antibiotic, inhibits the biosynthesis of the bacterial cell wall. The β-lactam ring is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan. This binding is typically an irreversible acylation reaction that inactivates the PBP, preventing the final transpeptidation step of peptidoglycan synthesis. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize Minimum Inhibitory Concentration (MIC) data for the related compound, Nocardicin A, against various Gram-negative bacteria. This data is provided as a reference to guide the selection of appropriate concentration ranges for testing this compound.
Table 1: Example MIC Values of Nocardicin A against Susceptible Organisms
| Organism | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Clinical Isolates | 25 | 100 | 6.25 - >100 |
| Proteus mirabilis | Clinical Isolates | 6.25 | 12.5 | 3.13 - 25 |
| Proteus vulgaris | Clinical Isolates | 25 | 50 | 12.5 - 50 |
| Proteus rettgeri | Clinical Isolates | 6.25 | 12.5 | 3.13 - 12.5 |
| Serratia marcescens | Clinical Isolates | 25 | 50 | 12.5 - >100 |
Note: Data is for Nocardicin A and is intended as a guide for this compound testing.[1][2] The in vitro activity of nocardicins can be significantly influenced by the test medium.[1][2]
Table 2: Recommended Quality Control (QC) Strains for β-Lactam Susceptibility Testing
| Organism | ATCC® No. | Expected Phenotype |
| Escherichia coli | 25922™ | Wild-type, susceptible to most β-lactams |
| Pseudomonas aeruginosa | 27853™ | Wild-type, used for testing anti-pseudomonal agents |
| Staphylococcus aureus | 29213™ | β-lactamase negative, susceptible to penicillin |
Note: Specific acceptable MIC ranges for this compound against these strains have not been established. It is recommended to perform internal validation to establish acceptable ranges.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI guidelines for broth microdilution testing.
1. Preparation of this compound Stock Solution:
-
Solvent Selection: The solubility of this compound should be determined empirically. For many β-lactams, initial dissolution in a small volume of a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or a buffer at a specific pH) followed by dilution in the test medium is common. Studies on Nocardicin A suggest good stability in aqueous solutions, with a pH for minimum degradation around 6.13.
-
Stock Concentration: Prepare a stock solution at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL for a final test range up to 128 µg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution and store at -70°C. Avoid repeated freeze-thaw cycles.
2. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Trypticase Soy Broth).
-
Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Procedure:
-
Use sterile 96-well microtiter plates.
-
Dispense 50 µL of CAMHB into each well.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well in the dilution series.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plates or use a lid to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Quality Control
It is imperative to include appropriate quality control strains in each run to ensure the accuracy and reproducibility of the results. The recommended QC strains are listed in Table 2. The MIC values for these strains should fall within an established acceptable range. As published ranges for this compound are not currently available, it is recommended that laboratories establish their own internal QC ranges based on at least 20 independent measurements.
Troubleshooting
-
No growth in the growth control well: This may indicate a problem with the inoculum viability or the growth medium. Repeat the test with a fresh inoculum and/or a new batch of medium.
-
Growth in the sterility control well: This indicates contamination of the medium or the microtiter plate. Repeat the test with sterile materials.
-
Skipped wells (growth in higher concentration wells but not in lower ones): This can be due to technical errors in dilution or inoculation, or contamination. The test should be repeated.
-
MIC values for QC strains are out of range: This could indicate issues with the this compound stock solution, the inoculum density, the incubation conditions, or operator error. All aspects of the procedure should be reviewed before repeating the test.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro susceptibility testing of this compound. While specific data for this compound is limited, the methodologies for other monobactams and the general CLSI guidelines offer a robust starting point for research and development. It is crucial to perform thorough validation and quality control to ensure the reliability of the generated data. Further research is needed to establish definitive MIC breakpoints and quality control ranges for this compound.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Nocardicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocardicin B belongs to the nocardicin family of monocyclic β-lactam antibiotics, which are of interest due to their selective activity against Gram-negative bacteria. These antibiotics function by inhibiting bacterial cell wall synthesis. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency and spectrum. While extensive quantitative data is available for Nocardicin A, data for this compound is less prevalent in public literature. The protocols provided are standardized methods applicable to both compounds.
Mechanism of Action
Nocardicins, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall peptidoglycan. They specifically target and inhibit Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death. The primary targets in many Gram-negative bacteria are PBP1a, PBP1b, PBP2, and PBP4.
Nocardicin B: Application Notes and Protocols for Animal Models of Infection
Introduction
Nocardicins are a class of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1] While Nocardicin A is the most studied member of this family, Nocardicin B is also a known component of the fermentation broth.[2] This document provides a summary of the available in vivo efficacy data for Nocardicin A, which can be used as a reference point for designing and conducting preclinical studies with this compound.
In Vivo Efficacy of Nocardicin A
Nocardicin A has demonstrated significant therapeutic effects in murine models of infection, particularly against Gram-negative bacteria.[3][4] Its in vivo performance has been noted to be superior to what would be predicted from in vitro studies alone.[3][4]
Table 1: Comparative Therapeutic Efficacy of Nocardicin A in Murine Infection Models
| Pathogen | Animal Model | Nocardicin A Efficacy | Comparator | Comparator Efficacy | Reference |
| Pseudomonas aeruginosa | Mouse | More potent | Carbenicillin | - | [3] |
| Proteus mirabilis | Mouse | More potent | Carbenicillin | - | [3] |
| Proteus vulgaris | Mouse | More potent | Carbenicillin | - | [3] |
| Proteus rettgeri | Mouse | More potent | Carbenicillin | - | [3] |
| Proteus inconstans | Mouse | More potent | Carbenicillin | - | [3] |
| Escherichia coli | Mouse | Similar | Carbenicillin | - | [3] |
| Serratia marcescens | Mouse | Active | - | - | [3] |
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of a Nocardicin compound in a murine systemic infection model, based on methodologies reported for Nocardicin A.
Murine Systemic Infection Model
Objective: To determine the protective effect of a test compound against a lethal systemic bacterial infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., ddY strain, male, 4 weeks old, weighing 18-22 g)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
Mucin (or other virulence-enhancing agent)
-
Test compound (this compound)
-
Vehicle control (e.g., sterile saline)
-
Positive control antibiotic (e.g., Carbenicillin)
-
Syringes and needles for injection
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight at 37°C.
-
Dilute the culture in fresh medium and incubate for 4-6 hours to obtain a log-phase culture.
-
Harvest the bacterial cells by centrifugation, wash with sterile saline, and resuspend to the desired concentration. The final inoculum is typically prepared in a 5% mucin suspension to enhance virulence. The lethal dose (e.g., LD50) of the bacterial challenge should be predetermined.
-
-
Infection:
-
Administer the bacterial inoculum intraperitoneally (i.p.) to the mice.
-
-
Treatment:
-
Administer the test compound (this compound) and control treatments at specified doses. For Nocardicin A, subcutaneous (s.c.) administration has been shown to be effective.[3]
-
Treatment is typically initiated shortly after infection (e.g., 1 hour post-infection). A second dose may be administered at a later time point (e.g., 5 hours post-infection).
-
-
Observation:
-
Monitor the mice for a period of 7 days.
-
Record the number of surviving animals in each treatment group daily.
-
-
Endpoint:
-
The primary endpoint is the survival rate at the end of the observation period.
-
The 50% effective dose (ED50), the dose required to protect 50% of the infected animals, can be calculated using a suitable statistical method (e.g., probit analysis).
-
Visualizations
Experimental Workflow
Caption: General workflow for in vivo efficacy testing of this compound.
Mechanism of Action: Monobactam Antibiotics
Nocardicins belong to the monobactam class of β-lactam antibiotics. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis.
Caption: Simplified mechanism of action for monobactam antibiotics.
Conclusion
While specific in vivo efficacy data for this compound remains elusive, the information available for Nocardicin A provides a valuable starting point for research into this and other related compounds. The protocols and conceptual frameworks presented here are intended to guide the design of robust preclinical experiments to evaluate the therapeutic potential of this compound in animal models of bacterial infection. Researchers are encouraged to adapt these general methodologies to their specific pathogens and experimental conditions of interest.
References
- 1. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Letter: Nocardicin A and B, novel monocyclic beta-lactam antibiotics from a Nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Penicillin-Binding Protein (PBP) Affinity Assays for Nocardicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillin-Binding Proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. These enzymes are the primary targets for β-lactam antibiotics. Nocardicin B belongs to the monobactam class of β-lactam antibiotics, characterized by a monocyclic β-lactam ring. Understanding the binding affinity of this compound to various PBPs is crucial for elucidating its mechanism of action, determining its spectrum of activity, and guiding the development of novel antimicrobial agents.
These application notes provide detailed protocols for assessing the affinity of this compound for bacterial PBPs using competitive binding assays with a fluorescent penicillin derivative.
Principle of the Assay
The PBP affinity assay for this compound is a competitive binding assay. It measures the ability of this compound to compete with a fluorescently labeled penicillin, such as Bocillin™ FL (a derivative of penicillin V), for binding to the active site of PBPs. The inhibition of fluorescent probe binding is proportional to the affinity and concentration of this compound. The half-maximal inhibitory concentration (IC50) can then be determined, which represents the concentration of this compound required to inhibit 50% of the fluorescent probe's binding to the PBPs.
Data Presentation
Table 1: Documented Interactions of Nocardicin A with Bacterial PBPs
| Organism | Interacting PBPs | Reference |
| Escherichia coli | PBP1a, PBP1b, PBP2, PBP4 | [1] |
| Bacillus megaterium | PBP3a, PBP3b | [2] |
Table 2: IC50 Value for a Nocardicin Analog
| Compound | Target PBP | IC50 (µM) | Reference |
| Benzylidene derivative of a nocardicin-like analog | PBP3 | 130 | [3] |
Experimental Protocols
This section details the protocol for a competitive PBP binding assay to determine the IC50 of this compound.
Materials
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
This compound
-
Bocillin™ FL (fluorescent penicillin V)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., PBS with lysozyme and DNase)
-
Protease inhibitor cocktail
-
BCA or Bradford protein assay reagent
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Laemmli sample buffer
-
Fluorescence imager
-
Microcentrifuge
-
Sonciator or French press
-
Ultracentrifuge
Experimental Workflow Diagram
Caption: Workflow for PBP competitive binding assay.
Step-by-Step Protocol
1. Preparation of Bacterial Membranes Containing PBPs
-
Bacterial Culture: Grow the bacterial strain of interest in an appropriate broth medium to the mid-logarithmic phase.
-
Cell Harvesting: Harvest the cells by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in cold lysis buffer containing a protease inhibitor cocktail. Lyse the cells using a sonicator or a French press.
-
Membrane Isolation: Centrifuge the lysate at a low speed to remove unlysed cells and debris. Transfer the supernatant to an ultracentrifuge tube and pellet the membranes by ultracentrifugation.
-
Washing and Storage: Wash the membrane pellet with PBS to remove cytosolic proteins. Resuspend the final membrane preparation in a suitable buffer and store at -80°C.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a Bradford or BCA protein assay.
2. Competitive Binding Assay
-
Reaction Setup: In microcentrifuge tubes, combine a standardized amount of the bacterial membrane preparation with varying concentrations of this compound. Include a control reaction with no this compound.
-
Pre-incubation: Incubate the mixtures for 10-15 minutes at 37°C to allow this compound to bind to the PBPs.
-
Addition of Fluorescent Probe: Add a fixed, saturating concentration of Bocillin™ FL to each reaction.
-
Labeling Incubation: Incubate the reactions for an additional 10 minutes at 37°C to allow the fluorescent probe to bind to any available PBPs.
-
Termination of Reaction: Stop the reaction by adding Laemmli sample buffer and heating the samples at 95°C for 5 minutes.
3. SDS-PAGE and Fluorescence Detection
-
SDS-PAGE: Separate the proteins in the reaction mixtures by SDS-PAGE.
-
Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
4. Data Analysis
-
Quantification: Quantify the fluorescence intensity of each PBP band for each this compound concentration using densitometry software.
-
IC50 Calculation: Plot the percentage of inhibition of Bocillin™ FL binding against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Mechanism of Action
This compound, as a β-lactam antibiotic, targets and inhibits the transpeptidase activity of PBPs. This inhibition occurs through the acylation of a catalytic serine residue within the PBP active site, forming a stable covalent adduct. This prevents the PBPs from carrying out their essential function in cross-linking the peptidoglycan cell wall, ultimately leading to cell wall weakening and bacterial cell lysis.
PBP Inhibition Pathway
Caption: Inhibition of PBP by this compound.
Troubleshooting
-
No or weak fluorescent signal:
-
Ensure the membrane preparation is fresh and has been stored correctly.
-
Verify the activity of the Bocillin™ FL.
-
Increase the concentration of the membrane preparation or Bocillin™ FL.
-
-
High background fluorescence:
-
Ensure adequate washing of the membrane pellet during preparation.
-
Optimize the concentration of Bocillin™ FL to avoid non-specific binding.
-
-
Inconsistent results:
-
Ensure accurate pipetting and consistent incubation times.
-
Use a fresh dilution series of this compound for each experiment.
-
Conclusion
The described competitive PBP binding assay provides a robust method for characterizing the affinity of this compound for its target enzymes. This information is invaluable for understanding its antibacterial activity and for the rational design of more potent monobactam antibiotics. While specific binding affinities for this compound are yet to be widely published, the provided protocols and data for related compounds offer a strong foundation for initiating such studies.
References
- 1. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of nocardicin A with the penicillin-binding proteins of Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Nocardicin B for studying mechanisms of bacterial cell wall synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the activity of Nocardicin A, a potent monocyclic β-lactam antibiotic. Its stereoisomer, Nocardicin B, is a known minor metabolite produced by Nocardia uniformis, but specific data on its antimicrobial activity, penicillin-binding protein (PBP) interactions, and dedicated experimental protocols are limited. The following application notes and protocols are primarily based on the well-characterized properties of Nocardicin A and the general principles of studying β-lactam antibiotics. Researchers should exercise caution and adapt these methodologies when investigating this compound, as its specific activity may differ.
Application Notes
This compound, as a member of the nocardicin family of monocyclic β-lactam antibiotics, offers a valuable tool for studying the intricate mechanisms of bacterial cell wall biosynthesis. Unlike bicyclic β-lactams such as penicillins and cephalosporins, the unique monocyclic structure of nocardicins provides a distinct chemical scaffold for probing the active sites of penicillin-binding proteins (PBPs), the key enzymes responsible for the final stages of peptidoglycan synthesis.
The primary mechanism of action for nocardicins is the inhibition of PBP-mediated transpeptidation, the crucial cross-linking step that provides structural integrity to the bacterial cell wall. By acylating the active site serine of PBPs, nocardicins effectively halt peptidoglycan maturation, leading to cell lysis and bacterial death. Nocardicin A has demonstrated a particular affinity for PBPs in Gram-negative bacteria, making it, and by extension this compound, a potentially useful probe for studying these organisms.[1][2]
Key Applications:
-
Probing PBP Structure and Function: The unique structure of this compound can be used in competitive binding assays to characterize the active sites of various PBPs.
-
Investigating Mechanisms of β-Lactam Resistance: Studying the interaction of this compound with β-lactamases can provide insights into the evolution of resistance mechanisms. Nocardicin A has been shown to be relatively stable to some β-lactamases.[3]
-
Synergy Studies: this compound can be used in combination with other antibiotics to identify synergistic interactions that could inform the development of new therapeutic strategies.
-
Elucidating Cell Wall Synthesis Pathways: By observing the morphological and biochemical changes in bacteria upon treatment with this compound, researchers can gain a deeper understanding of the peptidoglycan biosynthesis pathway.
Quantitative Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Nocardicin A | Pseudomonas aeruginosa | Moderate activity in the low µg/mL range | [4] |
| Nocardicin A | Proteus mirabilis | Mean MICs ranged from 3.13 to 12.5 | [4] |
| Nocardicin A | Proteus rettgeri | Mean MICs ranged from 3.13 to 12.5 | [4] |
| Nocardicin A | Proteus inconstans | Mean MICs ranged from 3.13 to 12.5 | [4] |
| Nocardicin A | Proteus vulgaris | 25 to 50 | [4] |
| Nocardicin A | Serratia marcescens | 12.5 to 50 (inhibited 48% of strains) | [4] |
| Nocardicin A | Staphylococci | No significant activity | [4] |
| Nocardicin A | Escherichia coli | No significant activity | [4] |
Note: The in vitro activity of Nocardicin A has been shown to be significantly influenced by the assay media used.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on bacterial cell wall synthesis. These protocols are adapted from established methods used for other β-lactam antibiotics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile distilled water or DMSO) to a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: Culture the target bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
This protocol uses a fluorescently labeled penicillin to visualize PBPs and assess the binding of this compound through competition.
Materials:
-
This compound
-
Target bacterial strain
-
Bocillin™ FL (fluorescent penicillin)
-
Bacterial lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Bacterial Culture and Membrane Preparation: Grow the target bacteria to mid-log phase. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS). Resuspend the cells in lysis buffer and incubate on ice. Lyse the cells by sonication and pellet the cell debris. Collect the supernatant containing the membrane fraction.
-
PBP Labeling with this compound: Incubate aliquots of the membrane preparation with increasing concentrations of this compound for a set time at 37°C.
-
Competitive Labeling: Add a fixed concentration of Bocillin™ FL to each reaction and incubate for a further 10 minutes at 37°C.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Visualization: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The decrease in the fluorescence intensity of PBP bands with increasing concentrations of this compound indicates competitive binding.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and bacterial cell wall synthesis.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the PBP competition assay.
References
- 1. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of nocardicin A with the penicillin-binding proteins of Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Nocardicin B in Drug Discovery Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited experimental data is publicly available for Nocardicin B. The following application notes and protocols are primarily based on the closely related and more extensively studied compound, Nocardicin A. Researchers should use this information as a starting point and adapt the methodologies for this compound, with the understanding that optimization will be required.
Introduction to this compound
This compound is a monocyclic β-lactam antibiotic, belonging to the monobactam subclass. It is a natural product isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1] Structurally, it is closely related to Nocardicin A, the most potent and well-studied member of the nocardicin family. The core chemical structure of Nocardicins consists of a β-lactam ring not fused to another ring. The structural difference between Nocardicin A and B lies in the stereochemistry of the oxime moiety.
Chemical Structures:
-
Nocardicin A: Features a syn-configured oxime moiety.[2]
-
This compound: Possesses an anti-configured oxime moiety.
This stereochemical difference may influence the biological activity and interaction with target proteins.
Mechanism of Action
Like other β-lactam antibiotics, this compound is expected to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. The proposed mechanism involves the covalent inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4][5] By binding to the active site of PBPs, Nocardicins prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[3][4][5]
Signaling Pathway of β-Lactam Antibiotic Action:
Caption: Mechanism of action of this compound.
Quantitative Data (Based on Nocardicin A)
Due to the lack of specific data for this compound, the following tables summarize the in vitro antibacterial activity of Nocardicin A against various Gram-negative bacteria. These values can serve as a preliminary guide for designing experiments with this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Nocardicin A against selected Gram-negative bacteria.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Clinical Isolates | 3.13 - 12.5 |
| Proteus mirabilis | Clinical Isolates | 3.13 - 12.5 |
| Proteus rettgeri | Clinical Isolates | 3.13 - 12.5 |
| Proteus inconstans | Clinical Isolates | 3.13 - 12.5 |
| Proteus vulgaris | Clinical Isolates | 25 - 50 |
| Serratia marcescens | 30 strains | 12.5 - 50 |
Data extracted from in vitro evaluations of Nocardicin A.
Note: The in vitro activity of Nocardicin A has been reported to be influenced by the components of the assay media.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the antibacterial properties of this compound. These are standard methods and should be adapted and optimized.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9][10]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains of interest
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer) to a known high concentration (e.g., 1024 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions:
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 50 µL from the last dilution well. This will create a range of this compound concentrations.
-
The 11th well can serve as a growth control (no antibiotic), and the 12th well as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
This protocol is a general method to assess the stability of this compound in the presence of β-lactamase enzymes.[11][12][13][14][15]
Objective: To determine if this compound is hydrolyzed and inactivated by β-lactamases.
Materials:
-
This compound
-
Purified β-lactamase enzyme (e.g., from Bacillus cereus or a specific clinically relevant β-lactamase)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Spectrophotometer or microplate reader
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well UV-transparent microtiter plates
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of this compound in phosphate buffer at a concentration to be tested (e.g., 100 µM).
-
Prepare a solution of the β-lactamase enzyme in phosphate buffer. The concentration will depend on the specific activity of the enzyme.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it in phosphate buffer to a working concentration (e.g., 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the β-lactamase solution and the this compound solution. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for potential hydrolysis of this compound.
-
Control wells (No this compound): Add the β-lactamase solution and phosphate buffer.
-
Blank wells: Add phosphate buffer only.
-
-
Measurement of β-Lactamase Activity:
-
To all wells (test, control, and blank), add the nitrocefin working solution to initiate the reaction.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis in the presence and absence of this compound.
-
If this compound is stable, the rate of nitrocefin hydrolysis in the test wells will be similar to the control wells (as the β-lactamase is not inhibited by this compound). If this compound is a substrate for the β-lactamase, it may act as a competitive inhibitor, and the rate of nitrocefin hydrolysis will be reduced. If this compound is rapidly hydrolyzed, the β-lactamase will then be free to hydrolyze the nitrocefin, and the rate will be similar to the control after a lag phase.
-
Nocardicin Biosynthesis Pathway
The biosynthesis of Nocardicins is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.[16][17][18] Understanding this pathway can be valuable for bioengineering efforts to produce novel Nocardicin derivatives.
Caption: Simplified Nocardicin biosynthesis pathway.
References
- 1. Nocardicin(s) [drugfuture.com]
- 2. Nocardicin A - Wikipedia [en.wikipedia.org]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 11. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Evaluation of Nocardicin A: Application Notes and Protocols for Preclinical Research
Disclaimer: Extensive literature searches for the in vivo therapeutic potential of Nocardicin B yielded no specific data. The following application notes and protocols are based on the available research for its close structural analog, Nocardicin A . These notes are intended to serve as a foundational guide for researchers and drug development professionals investigating the therapeutic potential of nocardicin-class antibiotics.
Introduction
Nocardicin A is a monocyclic β-lactam antibiotic first isolated from Nocardia uniformis subsp. tsuyamanensis.[1] Unlike many bicyclic β-lactams, Nocardicin A demonstrates notable activity against a range of Gram-negative bacteria, including strains resistant to other β-lactam antibiotics.[2] Its unique structure and mechanism of action make it a compound of interest for further preclinical and clinical investigation. These application notes provide a summary of the available in vivo data for Nocardicin A and detailed protocols for its evaluation in animal models.
Data Presentation: In Vivo Efficacy and Pharmacokinetics of Nocardicin A
The following tables summarize the key quantitative data from in vivo studies of Nocardicin A.
Table 1: In Vivo Efficacy of Nocardicin A in Murine Infection Models [2]
| Pathogen | Administration Route | Therapeutic Effect (Compared to Carbenicillin) |
| Pseudomonas aeruginosa | Subcutaneous | More potent |
| Proteus mirabilis | Subcutaneous | More potent |
| Proteus vulgaris | Subcutaneous | More potent |
| Proteus rettgeri | Subcutaneous | More potent |
| Proteus inconstans | Subcutaneous | More potent |
| Escherichia coli | Subcutaneous | Similar |
| Serratia marcescens | Subcutaneous | Active against resistant strains |
Table 2: Pharmacokinetic Parameters of Nocardicin A in Various Animal Models (Single 20 mg/kg Dose) [3]
| Animal Model | Administration Route | Peak Serum Level (Compared to Carbenicillin) | Serum Half-Life (Compared to Carbenicillin) | 24-hour Urinary Recovery (%) |
| Rats | Intramuscular | ~1.6 - 2.8 times higher | ~ twice as long | 0.7 |
| Rabbits | Intramuscular | ~1.6 - 2.8 times higher | ~ twice as long | 68.5 |
| Dogs | Intramuscular | ~1.6 - 2.8 times higher | ~ twice as long | 77.0 |
| Rats | Intravenous | Similar | Not Reported | Not Reported |
| Rabbits | Intravenous | ~3 times higher | Not Reported | Not Reported |
| Dogs | Intravenous | ~3 times higher | Not Reported | Not Reported |
Table 3: Tissue Distribution of Nocardicin A Following Intramuscular or Intravenous Administration [3]
| Tissue | Relative Concentration |
| Kidneys | Highest |
| Liver | High (prolonged levels) |
| Serum | Moderate |
| Lungs | Lower |
| Heart | Lower |
| Spleen | Lower |
Experimental Protocols
Murine Systemic Infection Model for Efficacy Testing
This protocol outlines a general procedure for evaluating the in vivo efficacy of Nocardicin A against Gram-negative bacterial infections in mice.[2]
Materials:
-
Specific pathogen-free mice (e.g., ICR strain, male)
-
Challenge pathogen (e.g., Pseudomonas aeruginosa, Proteus mirabilis)
-
Nocardicin A (sterile solution)
-
Vehicle control (e.g., sterile saline)
-
Mucin (or other appropriate adjuvant to enhance infection)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least 72 hours prior to the experiment.
-
Inoculum Preparation: Prepare a standardized inoculum of the challenge pathogen in a suitable medium. The concentration should be predetermined to induce a lethal infection within a specified timeframe.
-
Infection Induction: Infect mice via intraperitoneal injection with the bacterial suspension, typically mixed with mucin to enhance virulence.
-
Drug Administration:
-
Administer Nocardicin A subcutaneously at predetermined doses immediately after infection.
-
Include a vehicle-treated control group and potentially a comparator antibiotic group (e.g., carbenicillin).
-
-
Monitoring: Observe the animals for a defined period (e.g., 7-14 days) and record mortality daily.
-
Endpoint Analysis: The primary endpoint is typically the survival rate. The median effective dose (ED₅₀) can be calculated based on the survival data at different drug concentrations.
Pharmacokinetic Studies in Rodents and Non-Rodents
This protocol provides a general framework for assessing the absorption, distribution, metabolism, and excretion (ADME) of Nocardicin A.[3]
Materials:
-
Male rats, rabbits, and/or dogs
-
Nocardicin A (sterile solution for injection)
-
Equipment for intravenous and intramuscular injections
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Metabolic cages for urine collection
-
Analytical instrumentation for quantifying Nocardicin A in biological matrices (e.g., HPLC)
Procedure:
-
Animal Preparation: House animals individually and allow for acclimatization. For urine collection, place animals in metabolic cages.
-
Drug Administration:
-
Intramuscular: Administer a single dose of Nocardicin A (e.g., 20 mg/kg) into a suitable muscle mass.
-
Intravenous: Administer a single dose of Nocardicin A (e.g., 20 mg/kg) via a suitable vein (e.g., tail vein in rats, marginal ear vein in rabbits).
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 6, 8, 12, 24 hours) post-administration. Process to obtain plasma or serum.
-
Urine: Collect urine over a 24-hour period.
-
Tissues (Terminal Studies): At the end of the study, euthanize the animals and collect relevant tissues (kidney, liver, lung, heart, spleen).
-
-
Sample Analysis:
-
Extract Nocardicin A from the biological samples.
-
Quantify the concentration of Nocardicin A using a validated analytical method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as peak serum concentration (Cmax), time to peak concentration (Tmax), half-life (t₁/₂), and area under the curve (AUC).
-
Determine the percentage of the administered dose recovered in the urine.
-
Quantify the drug concentration in different tissues.
-
Visualizations
Caption: Workflow for In Vivo Efficacy Testing of Nocardicin A.
Caption: Workflow for Pharmacokinetic Profiling of Nocardicin A.
References
- 1. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic VI. Absorption, excretion and tissue distribution in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Analyzing Nocardicin B's Molecular Dance: Application Notes and Protocols for Target Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for elucidating the interaction between the monobactam antibiotic Nocardicin B and its molecular targets, primarily Penicillin-Binding Proteins (PBPs). By inhibiting these essential bacterial enzymes, this compound disrupts cell wall synthesis, leading to bacterial cell death. Understanding the kinetics, thermodynamics, and structural basis of this interaction is paramount for the development of novel antibacterial agents.
Introduction to this compound and its Molecular Targets
This compound belongs to the monobactam class of β-lactam antibiotics. Like other β-lactams, its primary mechanism of action is the inhibition of PBPs, which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis.[2][3] The primary molecular targets of this compound are the transpeptidase domains of high molecular weight PBPs, which are responsible for cross-linking the peptide chains of the peptidoglycan matrix.[1]
Biophysical Techniques for Analyzing this compound-PBP Interactions
Several biophysical techniques can be employed to quantitatively and qualitatively characterize the binding of this compound to its PBP targets. This section outlines the principles and provides detailed protocols for three key methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (PBP). This allows for the determination of association (k_a_) and dissociation (k_d_) rate constants, and the equilibrium dissociation constant (K_D_).
Experimental Protocol: SPR Analysis of this compound - PBP Interaction
Objective: To determine the kinetic parameters of this compound binding to a specific Penicillin-Binding Protein.
Materials:
-
Purified recombinant PBP (e.g., PBP3 from Pseudomonas aeruginosa)
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0)
Procedure:
-
PBP Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified PBP (20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 2000-3000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without PBP immobilization to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 µM to 10 µM).
-
Inject the this compound solutions over the PBP-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Regenerate the sensor surface between each this compound concentration if necessary (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
Determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_ / k_a_).
-
Data Presentation: Representative Kinetic Data for Monobactam-PBP Interaction
| Parameter | Value |
| Association Rate (k_a_) | 1.5 x 10^4^ M^-1^s^-1^ |
| Dissociation Rate (k_d_) | 7.8 x 10^-4^ s^-1^ |
| Equilibrium Constant (K_D_) | 52 nM |
Note: This data is for a related monobactam and should be considered as a reference.
Workflow for SPR Experiment
References
Troubleshooting & Optimization
Optimizing Nocardicin B activity in different culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activity of Nocardicin B in various culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary producing organism?
A1: this compound is a monocyclic β-lactam antibiotic. It is produced by the bacterium Nocardia uniformis subsp. tsuyamanensis.[1] Nocardicin A is another major component produced by this organism and is generally more potent.[1]
Q2: What are the key factors in the culture medium that influence this compound activity?
A2: While much of the detailed research has focused on the more active Nocardicin A, the production of both Nocardicins A and B is sensitive to the composition of the culture medium. Key factors include the choice of carbon and nitrogen sources, mineral salts, and the presence of specific amino acids. For the closely related Nocardicin A, it has been observed that sodium chloride and certain amino acids can antagonize its activity, a factor that may also be relevant for this compound.[1]
Q3: What is a typical fermentation medium for producing Nocardicins?
A3: A common fermentation medium for producing Nocardicin A, which can serve as a starting point for optimizing this compound production, consists of (per liter): 10 g peptone, 4 g yeast extract, 10 g KH₂PO₄, 4 g Na₂HPO₄, 2.4 g MgSO₄, 2 g glycine, 1 g L-tyrosine, 75 mg L-methionine, 20 g soluble starch, and 2 ml of a trace minerals solution.[2]
Q4: At what pH is this compound most stable?
A4: Studies on the stability of the closely related Nocardicin A have shown that it is most stable in aqueous solutions around pH 6.13.[3] The stability of this compound is likely to be in a similar pH range. Degradation is influenced by both general acid and general base catalysis.[3]
Q5: How can this compound be separated from Nocardicin A during downstream processing?
A5: A method for separating this compound from Nocardicin A involves column chromatography using Diaion HP 20 resin. The crude extract containing both compounds is dissolved in a dilute NaOH solution (pH 7.0) and mixed with a 6% NaCl solution. When applied to the column, Nocardicin A can be washed out with a 3% NaCl solution, after which this compound is eluted with 30% aqueous methanol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound yield | 1. Inappropriate culture medium composition.2. Suboptimal fermentation conditions (pH, temperature, aeration).3. Degradation of this compound during fermentation or extraction.4. Strain mutation or loss of productivity. | 1. Systematically evaluate different carbon and nitrogen sources. Refer to the experimental protocols for a baseline medium.2. Monitor and control pH during fermentation, aiming for a range around neutrality. Optimize temperature and agitation for your specific fermentor setup.3. Ensure the pH of the fermentation broth does not become highly acidic or alkaline. Cool the broth promptly after harvesting.4. Re-streak the culture from a frozen stock. Perform a small-scale fermentation to confirm productivity. |
| Poor separation of this compound from Nocardicin A | 1. Incorrect pH or salt concentration during chromatographic separation.2. Overloading of the chromatography column. | 1. Carefully adjust the pH of the crude extract to 7.0 before loading. Ensure the correct concentrations of NaCl are used for the wash and elution steps.2. Reduce the amount of crude extract loaded onto the column or use a larger column. |
| Inconsistent bioactivity results | 1. Inactivation of this compound due to improper storage or handling.2. Interference from other components in the culture medium during the bioassay.3. Variability in the bioassay method. | 1. Store purified this compound solutions at low temperatures and protected from light. Avoid repeated freeze-thaw cycles.2. Use a purified extract for bioassays whenever possible. If using crude extracts, run appropriate controls with the base medium.3. Standardize the bioassay protocol, including the indicator organism, inoculum size, and incubation conditions. |
Data Presentation
Table 1: Composition of a Fermentation Medium for Nocardicin Production
| Component | Concentration (g/L) |
| Peptone | 10 |
| Yeast Extract | 4 |
| KH₂PO₄ | 10 |
| Na₂HPO₄ | 4 |
| MgSO₄ | 2.4 |
| Glycine | 2 |
| L-Tyrosine | 1 |
| L-Methionine | 0.075 |
| Soluble Starch | 20 |
| Trace Minerals | 2 mL/L |
This medium was reported for Nocardicin A production and serves as a starting point for optimizing this compound yield.[2]
Experimental Protocols
Nocardicin Fermentation
-
Inoculum Preparation: Culture Nocardia uniformis on an agar slant medium (e.g., ISP2 medium) at 28°C.[2] Harvest spores and suspend them in sterile water to prepare the inoculum.
-
Fermentation: Inoculate the sterile fermentation medium (see Table 1) with the spore suspension.[2] Incubate at 28°C with agitation for 7-10 days.[2]
-
Monitoring: Monitor the pH of the culture and adjust as necessary to maintain it near neutrality.
Extraction and Separation of this compound
-
Harvesting: At the end of the fermentation, adjust the pH of the broth to 4.0 and filter to remove the biomass.
-
Initial Capture: Pass the filtrate through a column of Diaion HP 20 resin. Wash the column with water.
-
Elution: Elute the Nocardicins with 30% aqueous methanol.
-
Crude Crystallization: Concentrate the eluate under vacuum and acidify to pH 2.5 to obtain crude crystals of Nocardicins A and B.
-
Separation: Dissolve the crude crystals in water and adjust the pH to 7.0 with NaOH. Add an equal volume of 6% NaCl solution.
-
Chromatography: Apply the solution to a Diaion HP 20 column. Wash with 3% NaCl solution to remove Nocardicin A. Elute this compound with 30% aqueous methanol.
-
Final Crystallization: Concentrate the this compound fraction and acidify to pH 2.3 to obtain pure crystals.
Bioassay for Nocardicin Activity
-
Indicator Organism: A suitable indicator organism for Nocardicin A is Alcaligenes faecalis.[4] This or other susceptible Gram-negative bacteria can be used to test this compound activity.
-
Assay Method: The cylinder plate or paper disc diffusion method can be used.[4]
-
Procedure: Prepare agar plates seeded with the indicator organism. Apply known concentrations of a Nocardicin standard and the test samples to cylinders or paper discs placed on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Analysis: Measure the diameter of the zones of inhibition and compare the activity of the test samples to the standard curve.
Visualizations
Caption: Workflow for this compound Production and Analysis.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Factors affecting Nocardicin B stability in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols regarding the stability of Nocardicin B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound, a monocyclic β-lactam antibiotic, is the hydrolytic cleavage of its β-lactam ring.[1] The rate of this degradation is significantly influenced by the pH and temperature of the solution.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific stability data for this compound is limited, extensive studies on its closely related isomer, Nocardicin A, show maximum stability (a minimum degradation rate) at a pH of 6.13.[2] Given their structural similarity, a slightly acidic to neutral pH range (pH 6.0 - 7.0) is recommended for aqueous solutions of this compound.
Q3: How does temperature affect the stability of this compound?
A3: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C) or frozen for long-term storage. Kinetic studies for Nocardicin A have determined the Arrhenius activation energies at various pH levels, confirming the temperature dependency of its degradation.[2]
Q4: Do common buffer systems affect this compound stability?
A4: Studies on Nocardicin A have shown that common buffer systems, including citrates, acetates, phosphates, borates, and carbonates, generally have a very weak catalytic effect on its degradation.[2] Therefore, the choice of buffer is less critical than maintaining the optimal pH and low temperature.
Q5: Is this compound susceptible to enzymatic degradation?
A5: this compound, similar to Nocardicin A, is reported to be highly stable against many common β-lactamases.[1][3][4] However, some broad-spectrum β-lactamases, such as those from Klebsiella oxytoca and Proteus vulgaris, have been shown to hydrolyze Nocardicin A and may also affect this compound.[1]
Troubleshooting Guide
Issue: My this compound solution has lost its expected biological activity.
This troubleshooting workflow can help identify the potential cause of instability.
References
- 1. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Nocardicin B for experimental use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Nocardicin B in their experiments, with a focus on overcoming solubility challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Q1: My this compound powder is not dissolving in water or buffer. What should I do?
A1: this compound is a zwitterionic compound, meaning it has both acidic and basic functional groups.[1] Its solubility in aqueous solutions is highly pH-dependent. At its isoelectric point, it will have minimal solubility. To improve solubility, you need to adjust the pH.
-
Recommended Procedure:
-
Add your aqueous solvent (e.g., water, PBS) to the this compound powder.
-
While stirring, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxylic acid groups, forming a more soluble salt.[2]
-
Once the powder is dissolved, you can carefully adjust the pH back to your desired experimental range (e.g., pH 7.4) using a dilute acidic solution (e.g., 0.1 M HCl). Be aware that lowering the pH too much may cause the compound to precipitate again.
-
Nocardicin A, a closely related compound, shows maximum stability in aqueous solution around pH 6.13.[3] For storage, a slightly acidic to neutral pH is recommended.
-
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: The choice of solvent depends on your experimental requirements.
-
For Aqueous Experiments: As described above, using a pH-adjusted aqueous solution is the preferred method. This avoids potential solvent effects from organic solvents in your assay.
-
For Organic Stock Solutions: this compound is reported to be slightly soluble in methanol.[2] Dimethyl sulfoxide (DMSO) is another common solvent for preparing high-concentration stock solutions of polar organic molecules.
-
Protocol for DMSO:
-
Add DMSO to your this compound powder to the desired concentration.
-
If solubility is still an issue, gentle warming (e.g., to 37°C) or brief sonication may help.
-
Remember to account for the final concentration of DMSO in your experiment, as it can have biological effects.
-
-
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be used to aid dissolution, but excessive or prolonged heating should be avoided. This compound is a β-lactam antibiotic, and the β-lactam ring is susceptible to degradation, especially at higher temperatures and non-optimal pH.[3][4] If you need to warm the solution, do so gently (e.g., in a 37°C water bath) for a short period.
Q4: How should I store this compound solutions?
A4: For optimal stability, stock solutions should be stored at -20°C or -80°C. Nocardicins are relatively stable in aqueous solution compared to other β-lactam antibiotics, but repeated freeze-thaw cycles should be avoided.[3] It is recommended to aliquot the stock solution into single-use volumes.
Q5: The solubility of my this compound seems to vary between batches. Why?
A5: The solubility of this compound can be influenced by its physical form (e.g., crystalline vs. amorphous) and the presence of impurities. The sodium salt of Nocardicin A is noted for its improved solubility.[2] If you are not using a salt form, solubility may be lower.
Data Presentation
| Solvent/Solution System | Solubility | Reference |
| Alkaline Aqueous Solutions (e.g., dilute NaOH) | Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Chloroform | Insoluble | [2] |
| Ethyl Acetate | Insoluble | [2] |
| Ethyl Ether | Insoluble | [2] |
Experimental Protocols
Protocol for Preparing a pH-Adjusted Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Suspension: Add a portion of the final desired volume of purified water or buffer (e.g., PBS) to the powder. The powder will likely not dissolve completely.
-
pH Adjustment for Dissolution: While stirring the suspension, add 0.1 M NaOH drop by drop until the this compound powder is fully dissolved. Monitor the pH to avoid making the solution overly alkaline. A pH of 8-9 is typically sufficient.
-
Final Volume and pH Adjustment: Add the remaining water or buffer to reach the final desired concentration. Adjust the pH to the desired final experimental value (e.g., 7.4) using 0.1 M HCl. Add the acid slowly to prevent localized precipitation.
-
Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm syringe filter that is compatible with aqueous solutions.
-
Storage: Aliquot the solution into single-use tubes and store at -20°C or -80°C.
Visualizations
The following diagrams illustrate the experimental workflow for solubilizing this compound and a troubleshooting guide for solubility issues.
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. 1-Azetidineacetic acid, 3-(((2E)-(4-((3R)-3-amino-3-carboxypropoxy)phenyl)(hydroxyimino)acetyl)amino)-alpha-(4-hydroxyphenyl)-2-oxo-, (alphaR,3S)- | C23H24N4O9 | CID 6419429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nocardicin(s) [drugfuture.com]
- 3. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Nocardicin B MIC assay results
Welcome to the technical support center for Nocardicin B Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in MIC assay results and to offer standardized protocols for accurate and reproducible findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a monocyclic β-lactam antibiotic.[1] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death. Nocardicin A, a closely related compound, has been shown to interact with PBPs 1a, 1b, 2, and 4 in Escherichia coli.[3]
Q2: What are the most common sources of variability in this compound MIC assays?
Variability in this compound MIC assays can arise from several factors, many of which are common to all β-lactam antibiotic susceptibility testing. Key sources of variability include:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too high can lead to falsely elevated MIC values, while an inoculum that is too low can result in falsely low MICs.
-
Media Composition: The type of growth medium and its specific components can significantly impact the measured MIC. This includes the pH of the medium and the concentration of divalent cations such as Ca²⁺ and Mg²⁺.[4]
-
This compound Preparation and Stability: The proper solubilization and storage of this compound are essential. As a β-lactam antibiotic, it may be susceptible to degradation under certain pH and temperature conditions.
-
Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.
-
Interpretation of Results: Subjectivity in visually determining the endpoint of bacterial growth can introduce variability between different operators and laboratories.
Q3: How does media composition specifically affect Nocardicin MIC values?
The composition of the assay medium can have a pronounced effect on the in vitro activity of nocardicins. For the closely related Nocardicin A, it has been observed that different assay media can lead to significant variations in MIC values against organisms like Pseudomonas aeruginosa and Proteus mirabilis. Furthermore, the presence of certain substances, such as sodium chloride and various amino acids, has been reported to antagonize the activity of Nocardicin A. The concentration of divalent cations, like calcium and magnesium, is also a critical factor, as it can influence the activity of many antibiotics, including some β-lactams, against non-fermenting bacteria.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.
Problem 1: My MIC values are consistently higher than expected.
-
Possible Cause 1: Inoculum density is too high.
-
Solution: Ensure that the bacterial inoculum is standardized to the recommended concentration, typically 5 x 10⁵ CFU/mL for broth microdilution, as per CLSI guidelines. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard before dilution.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. This compound is soluble in alkaline solutions and slightly soluble in methanol.[1] Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower.
-
-
Possible Cause 3: Antagonistic components in the media.
-
Solution: Review the composition of your growth medium. High concentrations of certain salts or amino acids may interfere with this compound activity. Consider using a different standardized medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB), as recommended by CLSI for susceptibility testing.
-
Problem 2: My MIC values are inconsistent between replicates or experiments.
-
Possible Cause 1: Inconsistent inoculum preparation.
-
Solution: Standardize your inoculum preparation procedure meticulously. Ensure thorough mixing of the bacterial suspension before dilution and inoculation.
-
-
Possible Cause 2: "Skipped wells" phenomenon.
-
Solution: "Skipped wells," where growth is observed at higher antibiotic concentrations but not at a lower concentration, can occur. This may be due to technical errors in pipetting or contamination. Careful pipetting technique is crucial. If this phenomenon is consistently observed, it may indicate a problem with the bacterial strain or the specific lot of media.
-
-
Possible Cause 3: Operator-to-operator variability in reading results.
-
Solution: Establish clear and objective criteria for determining the MIC endpoint (the lowest concentration with no visible growth). Use a standardized light source and background for reading the microplates. Consider using a plate reader to obtain optical density (OD) measurements for a more quantitative assessment of growth inhibition.
-
Problem 3: No bacterial growth is observed in the positive control wells.
-
Possible Cause 1: Inactive bacterial inoculum.
-
Solution: Use a fresh bacterial culture for inoculum preparation. Ensure that the bacterial strain has been properly stored and is viable.
-
-
Possible Cause 2: Contamination of the growth medium.
-
Solution: Use sterile techniques throughout the experimental setup. Ensure that the growth medium and all reagents are sterile.
-
-
Possible Cause 3: Incorrect incubation conditions.
-
Solution: Verify that the incubator is set to the correct temperature and atmosphere for the specific bacterial strain being tested.
-
Data Presentation
The following tables summarize quantitative data related to factors influencing Nocardicin MIC assays. As specific data for this compound is limited, data for the closely related Nocardicin A is provided as a reference.
Table 1: Influence of Assay Media on Nocardicin A MIC Values
| Test Organism | Medium | MIC (µg/mL) |
| Pseudomonas aeruginosa | Heart Infusion Agar | 100 |
| Antibiotic Medium No. 3 | >200 | |
| Proteus mirabilis | Heart Infusion Agar | 200 |
| Antibiotic Medium No. 3 | >200 |
Data adapted from in vitro evaluation studies of Nocardicin A.
Table 2: Recommended Parameters for Broth Microdilution MIC Assay (CLSI Guidelines)
| Parameter | Recommendation |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Density | 5 x 10⁵ CFU/mL |
| Incubation Temperature | 35°C ± 2°C |
| Incubation Time | 16-20 hours |
| Endpoint Reading | Lowest concentration with no visible growth |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[5][6]
1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. This compound is reported to be soluble in alkaline solutions and slightly soluble in methanol.[1] For a 10 mg/mL stock solution, dissolve in a small volume of a weak alkaline solution (e.g., 0.1 M NaOH) and dilute to the final volume with sterile distilled water. c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter. d. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.
3. Preparation of Microdilution Plate: a. Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. b. The range of concentrations should be appropriate to determine the MIC of the test organism. A typical range might be 0.06 to 128 µg/mL. c. Include a positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth).
4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
This compound Mechanism of Action
Experimental Workflow for this compound MIC Assay
Troubleshooting Logic for this compound MIC Assay Variability
References
- 1. Nocardicin(s) [drugfuture.com]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Nocardicin B degradation products and their interference in assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to the degradation of Nocardicin B and its interference in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound, a monocyclic β-lactam antibiotic, is through the hydrolysis of the amide bond in the β-lactam ring. This process is catalyzed by factors such as pH, temperature, and the presence of β-lactamases. The cleavage of this ring results in a biologically inactive, linear peptide structure. While specific degradation products of this compound are not extensively documented in publicly available literature, the general mechanism is well-understood for β-lactam antibiotics.
Q2: Under what conditions is this compound most stable?
Based on studies of the closely related Nocardicin A, this compound is expected to be most stable in aqueous solutions at a slightly acidic to neutral pH, with minimal degradation observed around pH 6.13.[1] Deviations from this optimal pH, especially towards alkaline conditions, can significantly increase the rate of hydrolytic degradation. Elevated temperatures also accelerate the degradation process.
Q3: What are the common analytical methods for quantifying this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed method for the quantification of nocardicins.[1] This technique allows for the separation of the intact this compound from its potential degradation products and other components in a sample matrix.
Q4: Can this compound degradation products interfere with bioassays?
Yes. Since the biological activity of this compound is dependent on the integrity of the β-lactam ring, its degradation products are typically inactive. If a bioassay is used to determine the concentration of active this compound, the presence of these inactive degradation products will not contribute to the measured activity, leading to an underestimation of the total this compound concentration if the degradation is not accounted for.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in this compound quantification assays.
Possible Cause 1: Degradation of this compound in stock solutions or experimental samples.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh this compound stock solutions in a buffer at the optimal pH of around 6.0-6.5. Compare the performance of the fresh stock solution to older stock solutions.
-
Control Sample Temperature: Ensure that all samples containing this compound are kept at low temperatures (2-8 °C) or frozen for long-term storage to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
-
pH Monitoring: Regularly check the pH of your experimental buffers and solutions. Adjust as necessary to maintain a pH range where this compound is most stable.
-
Use of Control Samples: Include a freshly prepared this compound standard as a positive control in every experiment to assess the stability of the compound under the assay conditions.
-
Possible Cause 2: Interference from degradation products in the analytical assay.
-
Troubleshooting Steps:
-
Chromatographic Separation: If using HPLC, ensure that the method provides adequate separation between the peak corresponding to intact this compound and any potential degradation product peaks. Degradation products are generally more polar and will have different retention times.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector with your HPLC system to assess the spectral purity of the this compound peak. Co-elution of degradation products can lead to inaccurate quantification.
-
Mass Spectrometry Confirmation: If available, use liquid chromatography-mass spectrometry (LC-MS) to confirm the identity of the peak corresponding to this compound and to identify any potential degradation products.
-
Issue 2: High background or unexpected signals in spectroscopic assays.
Possible Cause: Spectroscopic properties of degradation products.
-
Troubleshooting Steps:
-
Blank Measurements: Run appropriate blank samples (e.g., degraded this compound solution without the analyte of interest) to determine if the degradation products contribute to the background signal.
-
Wavelength Selection: For UV-Vis spectrophotometric assays, perform a wavelength scan of both intact and degraded this compound to identify a wavelength where the interference from degradation products is minimal.
-
Sample Purification: If significant interference is observed, consider a sample clean-up step, such as solid-phase extraction (SPE), to separate this compound from its degradation products before the assay.
-
Data Presentation
Table 1: Stability of Nocardicin A in Aqueous Solution at 35°C
| pH | Rate Constant (k) x 10^5 (s^-1) | Half-life (t1/2) in hours |
| 4.23 | 1.47 | ~131 |
| 6.13 | 0.23 | ~838 |
| 8.60 | 2.85 | ~68 |
Data extrapolated from studies on Nocardicin A and is intended to provide a general guideline for this compound stability.[1]
Experimental Protocols
Protocol 1: General Method for RP-HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute samples in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Primary degradation pathway of this compound.
References
Strategies to overcome Nocardicin B resistance in laboratory strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Nocardicin B resistance in laboratory strains. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and data-driven strategies.
Frequently Asked Questions (FAQs)
Q1: My laboratory strain has developed resistance to this compound. What are the likely mechanisms of resistance?
A1: Resistance to β-lactam antibiotics like this compound in bacteria, including laboratory strains of Nocardia, can arise through several mechanisms:
-
Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2] While Nocardicin A has shown stability against some β-lactamases, certain broad-spectrum β-lactamases can hydrolyze it.[3] It is plausible that similar enzymes are responsible for this compound degradation.
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of this compound, rendering it less effective.[4][5][6][7] Mutations in the genes encoding these proteins are a common cause of resistance.
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. Overexpression of these pumps can lower the intracellular concentration of this compound to sub-therapeutic levels.[8][9] The nocardicin biosynthetic gene cluster itself contains a gene, nocH, predicted to encode a membrane transport protein possibly involved in exporting nocardicin, which could potentially contribute to resistance if overexpressed.[8]
-
Reduced Permeability: Changes in the bacterial cell wall or outer membrane can restrict the entry of this compound into the cell, thereby contributing to resistance.
Q2: How can I confirm if β-lactamase production is the cause of this compound resistance in my strain?
A2: You can perform a β-lactamase activity assay. A common method is to use a chromogenic β-lactam substrate like nitrocefin. If your resistant strain produces β-lactamase, it will hydrolyze nitrocefin, resulting in a color change. You can perform this assay on cell lysates or culture supernatants. A detailed protocol is provided in the Experimental Protocols section.
Q3: Are there any known inhibitors for the β-lactamases that might be degrading this compound?
A3: Yes, β-lactamase inhibitors can be used in combination with β-lactam antibiotics to overcome resistance. Clavulanic acid and avibactam have shown efficacy against class A β-lactamases from Nocardia species.[1][10][11] Combining this compound with one of these inhibitors could restore its activity if resistance is mediated by a susceptible β-lactamase.
Q4: My strain does not seem to produce significant β-lactamase activity, yet it is resistant to this compound. What other mechanisms should I investigate?
A4: If β-lactamase activity is ruled out, you should investigate target modification and efflux pump activity. Sequencing the genes encoding for Penicillin-Binding Proteins (PBPs) in your resistant strain and comparing them to the wild-type sequence can identify mutations that may lead to reduced drug affinity. To investigate efflux pump activity, you can perform an efflux pump inhibition assay using a general efflux pump inhibitor and observe if the susceptibility to this compound is restored.
Q5: What are some general strategies to overcome this compound resistance in the lab?
A5: Here are some strategies you can employ:
-
Combination Therapy: Combine this compound with a β-lactamase inhibitor (e.g., clavulanic acid, avibactam) to protect it from degradation.[1][10]
-
Efflux Pump Inhibition: Use a broad-spectrum efflux pump inhibitor in combination with this compound to increase its intracellular concentration.
-
Synergistic Antibiotic Combinations: Investigate the synergistic effects of this compound with other classes of antibiotics. Sometimes, a combination of two different antibiotics can be more effective than either drug alone.
-
Genetic Modification: If a specific gene responsible for resistance is identified (e.g., a specific β-lactamase or efflux pump), you can attempt to create a knockout of that gene to restore sensitivity. A protocol for gene knockout in Nocardia using CRISPR-Cas9 is provided below.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sudden loss of this compound efficacy | Development of resistance through spontaneous mutation. | Isolate single colonies and perform MIC testing to confirm resistance. Investigate the mechanism of resistance (β-lactamase, target modification, efflux). |
| Inconsistent MIC results for this compound | Inoculum size variability; improper media conditions. | Standardize your inoculum preparation. Ensure consistent media composition and pH, as these can influence the activity of Nocardicin A and likely this compound.[15] |
| Combination therapy with a β-lactamase inhibitor is ineffective | The β-lactamase is not susceptible to the inhibitor; resistance is not mediated by a β-lactamase. | Test other β-lactamase inhibitors. Investigate other resistance mechanisms like target modification or efflux pumps. |
| Efflux pump inhibitor does not restore this compound sensitivity | The specific efflux pump is not inhibited by the compound used; resistance is not due to efflux. | Screen a panel of different efflux pump inhibitors. Investigate other resistance mechanisms. |
Quantitative Data Summary
Table 1: Efficacy of β-Lactamase Inhibitors against Nocardia β-Lactamases
| β-Lactamase Inhibitor | Target β-Lactamase | EC50 (μM) | Fold-Increase in Amoxicillin Susceptibility | Reference |
| Avibactam | FARIFM10152 (N. farcinica) | 0.060 ± 0.007 | - | [10] |
| Clavulanic acid | FARIFM10152 (N. farcinica) | 0.28 ± 0.06 | - | [10] |
| Clavulanic acid | N. brasiliensis β-lactamases | - | 4-fold reduction in MIC90 of amoxicillin | [1] |
Table 2: MIC Values of β-Lactams against Nocardia Species
| Antibiotic | Nocardia Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Amoxicillin | N. brasiliensis | 16 | 16 | [1] |
| Amoxicillin/Clavulanic acid | N. brasiliensis | 2 | 4 | [1] |
| Imipenem | N. asteroides | - | - | [16][17] |
| Amikacin | N. asteroides | - | - | [16][17] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination for this compound
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound stock solution of known concentration
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Resistant and susceptible (control) bacterial strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in MHB in the 96-well plate to achieve a range of concentrations.
-
Prepare bacterial inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the microtiter plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
β-Lactamase Activity Assay
Materials:
-
Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate buffer (pH 7.0)
-
Resistant and susceptible bacterial strains
-
Sonicator or cell lysis buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare cell lysate: Grow the bacterial strains in broth culture to mid-log phase. Harvest the cells by centrifugation and wash with phosphate buffer. Resuspend the cell pellet in phosphate buffer and lyse the cells by sonication or by using a chemical lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Perform the assay: In a 96-well plate, add a specific amount of cell lysate to each well. Add the nitrocefin solution to each well to a final concentration of 100 µM.
-
Measure absorbance: Immediately measure the change in absorbance at 486 nm over time. A rapid increase in absorbance indicates the hydrolysis of nitrocefin and the presence of β-lactamase activity.
Gene Knockout in Nocardia using CRISPR-Cas9
This protocol provides a general workflow for gene knockout in Nocardia species based on established methods.[12][13][14]
Materials:
-
Nocardia strain for genetic modification
-
CRISPR-Cas9 vector suitable for Actinomycetes (e.g., pCRISPomyces-2)
-
sgRNA targeting the gene of interest
-
Homology-directed repair (HDR) template (if required)
-
Competent E. coli for plasmid construction
-
Electroporator
-
Appropriate growth media and antibiotics for selection
Procedure:
-
Design and clone sgRNA: Design an sgRNA specific to your target gene and clone it into the CRISPR-Cas9 vector.
-
Prepare Nocardia competent cells: Grow the Nocardia strain and prepare electrocompetent cells following a suitable protocol for this genus.
-
Transformation: Electroporate the CRISPR-Cas9 plasmid containing the sgRNA into the competent Nocardia cells.
-
Selection of transformants: Plate the transformed cells on selective media containing the appropriate antibiotic to select for cells that have taken up the plasmid.
-
Screening for knockouts: Screen the resulting colonies for the desired gene knockout. This can be done by PCR amplification of the target gene region to check for deletions or insertions, followed by sequencing to confirm the mutation. Phenotypic assays can also be used to confirm the loss of function.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Beta-lactam resistance in Nocardia brasiliensis is mediated by beta-lactamase and reversed in the presence of clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-lactamase production and resistance to beta-lactam antibiotics in Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to β-lactam antibiotics conferred by point mutations in penicillin-binding proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBP4 Mediates β-Lactam Resistance by Altered Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam Nocardicin A in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition Activity of Avibactam against Nocardia farcinica β-Lactamase FARIFM10152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition Activity of Avibactam against Nocardia farcinica β-Lactamase FARIFM10152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockout of secondary alcohol dehydrogenase in Nocardia cholesterolicum NRRL 5767 by CRISPR/Cas9 genome editing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockout of secondary alcohol dehydrogenase in Nocardia cholesterolicum NRRL 5767 by CRISPR/Cas9 genome editing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [minerva-access.unimelb.edu.au]
- 16. Susceptibility Profiles of Nocardia Isolates Based on Current Taxonomy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility among Clinical Nocardia Species Identified by Multilocus Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH and buffer choice on Nocardicin B bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nocardicin B. The information focuses on the critical impact of pH and buffer choice on the bioactivity of this monocyclic β-lactam antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining this compound stability in aqueous solutions?
A1: While specific stability data for this compound is limited, studies on the closely related Nocardicin A show that its degradation is pH-dependent. Nocardicin A exhibits maximum stability in a weakly acidic to neutral pH range, with a degradation minimum observed at pH 6.13.[1] It is advisable to maintain this compound solutions within a similar pH range (pH 6.0 - 7.0) to minimize hydrolytic degradation of the β-lactam ring.
Q2: How does the choice of buffer affect this compound bioactivity?
A2: The buffer system can influence the stability of this compound. For the related Nocardicin A, buffer systems such as citrates, acetates, phosphates, borates, and carbonates have been shown to have a weak catalytic effect on degradation.[1] To minimize potential buffer-catalyzed degradation, it is recommended to use buffers with low catalytic activity and to prepare solutions fresh before use. Phosphate buffers are commonly used for in vitro assays with β-lactam antibiotics.[2]
Q3: Can I use common bacterial growth media to prepare my this compound stock solutions?
A3: It is not recommended to dissolve this compound directly in complex growth media for stock solutions. The pH of these media can vary, and components within the media may affect the antibiotic's stability and activity.[2][3] It is best to prepare high-concentration stock solutions in a suitable buffer at the optimal pH and then dilute them into the growth media for your experiment.
Q4: My this compound is showing lower than expected activity. What are the possible causes?
A4: Lower than expected bioactivity can stem from several factors:
-
Degradation: The β-lactam ring of this compound is susceptible to hydrolysis, especially at non-optimal pH.
-
Improper Storage: Ensure the compound is stored under the recommended conditions (typically -20°C or lower for long-term storage).
-
Buffer Effects: The chosen buffer system might be accelerating degradation.
-
Media Components: Certain components in the assay medium could be interfering with the antibiotic's activity.[2]
-
Resistance: The target microorganism may possess or have acquired resistance mechanisms, such as β-lactamases.[4]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| pH drift in media | Measure the pH of the growth media before and after the experiment. Consider using a more strongly buffered medium if significant pH changes are observed. |
| This compound degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inoculum variability | Standardize the inoculum size as variations can significantly impact MIC results. |
| Media interference | Test the bioactivity of this compound in different standard growth media to identify any media-specific effects.[2] |
Issue 2: Loss of this compound Activity in Solution
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Confirm the pH of your stock solution and experimental media. Adjust to the optimal range of pH 6.0 - 7.0. |
| Buffer catalysis | If using buffers like borate or carbonate, consider switching to a phosphate or acetate buffer which may have a weaker catalytic effect.[1] |
| Elevated temperature | Minimize the time this compound solutions are kept at room temperature or 37°C. Prepare dilutions immediately before use. |
| Presence of β-lactamases | If working with bacterial cultures, consider the possibility of enzymatic degradation. Nocardicins are generally stable against many β-lactamases, but some broad-spectrum enzymes can hydrolyze them.[4] |
Data Presentation
Table 1: Influence of pH on the Stability of Nocardicin A (as a proxy for this compound)
Data adapted from a study on Nocardicin A, which is structurally similar to this compound.[1]
| pH | Relative Degradation Rate | Stability Profile |
| 3.50 | Moderate | Increased degradation in acidic conditions |
| 4.23 | Low-Moderate | Approaching optimal stability |
| 5.38 | Low | Near the degradation minimum for related monobactams |
| 6.13 | Minimum | Optimal stability for Nocardicin A |
| 6.59 | Low | High stability |
| 8.60 | Moderate | Increased degradation in basic conditions |
| 10.50 | High | Significant degradation in basic conditions |
Table 2: Effect of Different Buffer Systems on the Degradation of Nocardicin A
This table summarizes the observed catalytic effects of various buffers on Nocardicin A degradation.[1]
| Buffer System | Catalytic Effect | Recommendation for this compound |
| Citrates | Weak | Suitable for use |
| Acetates | Weak | Suitable for use |
| Phosphates | Weak | Recommended for bioassays |
| Borates | Weak | Use with caution, may have slightly higher catalytic effect |
| Carbonates | Weak | Use with caution, may have slightly higher catalytic effect |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Solvent: Add a small amount of a suitable solvent (e.g., sterile water or DMSO) to dissolve the powder completely.
-
Buffering: Dilute the dissolved this compound to the final desired stock concentration using a sterile phosphate buffer (e.g., 100 mM, pH 6.5).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Minimal Inhibitory Concentration (MIC) Assay
-
Media Preparation: Prepare the desired bacterial growth medium (e.g., Mueller-Hinton Broth) and adjust the pH to 7.2-7.4.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in the growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common artifacts in Nocardicin B PBP binding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Nocardicin B Penicillin-Binding Protein (PBP) binding studies.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during this compound PBP binding experiments.
Q1: Why am I observing high background signal or non-specific binding in my assay?
A1: High background or non-specific binding can originate from several factors related to the protein, the ligand, or the assay components.
-
Protein Aggregation: PBPs, especially if they are membrane-associated, can be prone to aggregation if not handled correctly.
-
Troubleshooting:
-
Ensure optimal buffer conditions (pH, ionic strength). Consider including mild non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically 0.01-0.05%) to minimize non-specific binding and aggregation.
-
Use highly purified protein preparations. Light scattering or size exclusion chromatography can be used to check for aggregation.
-
-
-
This compound Properties: The physicochemical properties of this compound can contribute to non-specific interactions.
-
Troubleshooting:
-
Optimize the concentration of this compound. High concentrations can lead to non-specific binding.
-
Ensure this compound is fully solubilized in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but the final concentration should be kept low and consistent across all experiments.
-
-
-
Assay Plate/Surface Interactions: Both the protein and this compound can adsorb to the surface of microplates or sensor chips.
-
Troubleshooting:
-
Use non-binding surface microplates.[1]
-
Include a blocking agent, such as Bovine Serum Albumin (BSA), in the assay buffer to reduce surface adsorption.
-
-
Q2: My fluorescence polarization (FP) assay window (change in mP) is too small. What can I do?
A2: A small assay window in FP indicates that the change in polarization upon binding is minimal, which can make it difficult to obtain reliable data.
-
Size Difference Between Binding Partners: FP is most effective when there is a significant size difference between the fluorescently labeled tracer and the protein.[1]
-
Troubleshooting:
-
Ensure the PBP is sufficiently large compared to the fluorescently labeled this compound analog or a competitive tracer. A tenfold difference in molecular weight is a good target.[1]
-
-
-
Tracer Purity and Labeling Efficiency: Impurities in the fluorescent tracer can lead to a reduced assay window.
-
Assay Conditions: The buffer composition and temperature can influence the binding affinity and, consequently, the assay window.
Q3: In my Surface Plasmon Resonance (SPR) experiment, I'm seeing bulk refractive index effects. How can I correct for this?
A3: Bulk refractive index effects are a common artifact in SPR, especially when using small molecules or compounds dissolved in solvents like DMSO.
-
Mismatch in Buffer Composition: Differences in the refractive index between the running buffer and the analyte solution can cause significant signal changes that are not due to binding.
-
Troubleshooting:
-
Ensure the analyte solution is prepared in a buffer that is identical to the running buffer, including any additives like DMSO.
-
Perform a solvent correction by injecting a series of solutions with slightly varying concentrations of the co-solvent to generate a calibration curve.
-
-
-
Reference Surface: A properly designed reference surface is crucial for subtracting non-specific binding and bulk refractive index changes.
-
Troubleshooting:
-
Use a reference flow cell with an immobilized control protein that is not expected to bind this compound.
-
For membrane proteins, the reference surface could be a lipid bilayer without the protein of interest.[3]
-
-
Q4: The binding affinity of this compound to my PBP seems much weaker than expected, or I'm not observing any binding.
A4: Several factors can lead to an apparent lack of binding or weaker than expected affinity.
-
Protein Inactivity: The PBP may be denatured or inactive.
-
Troubleshooting:
-
Ensure proper protein folding and activity. For PBPs, this can be confirmed using a functional assay, such as a competition assay with a known fluorescent penicillin.[4][5]
-
The state of the cell envelope can significantly impact the interaction of β-lactams with their target proteins.[6] Binding assays performed with purified cell envelopes may yield different results compared to intact cells.[6]
-
-
-
This compound Stability: this compound, like other β-lactams, can be susceptible to hydrolysis, especially at non-optimal pH.
-
Troubleshooting:
-
Prepare this compound solutions fresh for each experiment.
-
Maintain the pH of the assay buffer within a stable range for this compound. Studies have shown that Nocardicin A has a degradation minimum at a pH of around 6.13.[7]
-
-
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the interaction.
-
Troubleshooting:
-
Consider using a more sensitive technique. For example, if an FP assay is not yielding results, a more direct binding assay like SPR or Isothermal Titration Calorimetry (ITC) might be more suitable.
-
-
Q5: I am observing inconsistent results between different experimental runs.
A5: Poor reproducibility can stem from variability in sample preparation, assay conditions, or instrument performance.
-
Reagent Variability: Inconsistent preparation of buffers, protein dilutions, and ligand solutions can introduce significant error.
-
Troubleshooting:
-
Use standardized protocols for all reagent preparations.
-
Prepare large batches of buffers to be used across multiple experiments.
-
Aliquot and store protein stocks at -80°C to avoid repeated freeze-thaw cycles.
-
-
-
Incubation Times and Temperatures: Variations in incubation times and temperatures can affect binding equilibrium.
-
Troubleshooting:
-
Ensure consistent incubation times and precise temperature control for all experiments.[2]
-
-
-
Instrument Calibration: Improperly calibrated instruments can lead to inconsistent readings.
-
Troubleshooting:
-
Regularly calibrate all instruments (e.g., plate readers, SPR detectors) according to the manufacturer's instructions.
-
-
II. Quantitative Data Summary
The following table summarizes representative binding affinities of various β-lactams, including those with structural similarities to this compound, with different PBPs. Note that specific values for this compound are not always readily available in the literature, and affinities can vary significantly depending on the bacterial species and the specific PBP.
| Compound | PBP Target | Organism | Binding Affinity (Kd, Ki, or IC50) | Assay Method |
| Nocardicin A | PBP 1a, 1b, 2, 4 | Escherichia coli | Not explicitly quantified, but interaction shown | Competition with radiolabeled β-lactams |
| Boronic Acid Tracer | PBP1b | Streptococcus pneumoniae | Kd = 4-12 µM | Fluorescence Polarization |
| Boronic Acid Tracer | TEM1 β-lactamase | - | Kd = 109 nM | Fluorescence Polarization |
| ADP-TAMRA | KMO | - | Kd = 0.60 ± 0.05 µM | Fluorescence Polarization |
| ADP-TAMRA | Aspergillus fumigatus NMO | - | Kd = 2.1 ± 0.2 µM | Fluorescence Polarization |
| ADP-TAMRA | Mycobacterium smegmatis NMO | - | Kd = 4.0 ± 0.2 µM | Fluorescence Polarization |
| Senkyunolide I | CXCR4 | - | Affinity Constant = 2.94 ± 0.36 μM | Surface Plasmon Resonance |
Data synthesized from multiple sources for illustrative purposes.
III. Experimental Protocols
A. Fluorescence Polarization (FP) Competition Assay
This protocol is a general guideline for a competitive FP assay to measure the binding of this compound to a PBP.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[8] Consider adding 0.01% Tween-20 to reduce non-specific binding.
-
PBP Stock Solution: Prepare a concentrated stock of purified PBP in the assay buffer.
-
Fluorescent Tracer Stock Solution: Prepare a stock solution of a fluorescently labeled ligand that is known to bind to the PBP (e.g., a fluorescent penicillin analog or a custom-synthesized fluorescent this compound derivative).
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in the assay buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in the assay should be kept low (<1%).
-
-
Assay Procedure:
-
In a 384-well, non-binding surface microplate, add a fixed concentration of the PBP and the fluorescent tracer. The optimal concentrations should be determined empirically but are typically in the low nanomolar to micromolar range.
-
Add varying concentrations of this compound to the wells.
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and PBP (for maximum polarization).
-
Buffer only (for background).
-
-
Incubate the plate at room temperature for a set period (e.g., 5-60 minutes) to allow the binding to reach equilibrium.[2][8]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the change in millipolarization (mP) as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value of this compound.
-
B. Surface Plasmon Resonance (SPR) Binding Assay
This protocol provides a general workflow for an SPR experiment to characterize the interaction between this compound and a PBP.
-
Sensor Chip Preparation:
-
Immobilize the purified PBP onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
For membrane-associated PBPs, a lipid-coated chip (e.g., an L1 chip) may be used to capture liposomes containing the reconstituted PBP.[3]
-
Activate a reference flow cell and immobilize a control protein or leave it as a mock-coupled surface.
-
-
Binding Analysis:
-
Equilibrate the sensor chip with running buffer (e.g., HBS-EP+).
-
Prepare a series of dilutions of this compound in the running buffer. Ensure the buffer composition, including any co-solvents, is identical to the running buffer.
-
Inject the this compound solutions over the PBP and reference surfaces at a constant flow rate.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt solution).
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
IV. Visualizations
Experimental and Logical Workflows
Caption: Workflow for a Fluorescence Polarization competition assay.
Caption: Workflow for a Surface Plasmon Resonance binding assay.
Caption: Troubleshooting logic for high background signal.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Nocardicin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Nocardicin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a monocyclic β-lactam antibiotic, specifically the E-isomer of Nocardicin A.[1] It is produced by the actinomycete Nocardia uniformis.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H24N4O9 | [1] |
| Molecular Weight | 500.46 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Solubility | Soluble in alkaline solutions; slightly soluble in methanol; insoluble in chloroform, ethyl acetate, and ethyl ether. | [1] |
| Isomerism | E-isomer of Nocardicin A | [1] |
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
While specific in vivo bioavailability data for this compound is limited, challenges can be inferred from its physicochemical properties and data from the related compound, Nocardicin A. The primary challenges likely include:
-
Poor aqueous solubility: this compound's insolubility in acidic and neutral pH environments, typical of the gastrointestinal tract, can limit its dissolution and subsequent absorption.[1]
-
Limited membrane permeability: The polar nature of this compound may hinder its passive diffusion across the intestinal epithelium.
-
Potential for degradation: The β-lactam ring is susceptible to enzymatic degradation in the gastrointestinal tract and by β-lactamases produced by gut microbiota.[3]
Q3: What are the general strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble drugs. These can be broadly categorized as follows:
| Strategy Category | Specific Approaches | Potential Advantages | Potential Disadvantages |
| Chemical Modification | Prodrug Synthesis | Improved lipophilicity and membrane permeability. | Requires extensive chemical synthesis and characterization; potential for altered pharmacology. |
| Formulation with Excipients | Solid Dispersions (with polymers like HPMC, PVP), Complexation (with cyclodextrins), Lipid-Based Formulations (oils, surfactants) | Enhanced dissolution rate and solubility.[4][5] | Potential for drug-excipient interactions; physical instability of amorphous forms. |
| Nanotechnology-Based Delivery | Nanoparticles (polymeric, solid lipid), Liposomes, Nanoemulsions | Increased surface area for dissolution; enhanced permeability and retention effect; potential for targeted delivery.[6][7][8] | Complex manufacturing processes; potential for toxicity of nanomaterials. |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to enhance this compound bioavailability.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution of this compound formulation. | - Inadequate solubilizing excipient.- Insufficient drug loading in the carrier.- Recrystallization of the amorphous drug. | - Screen a wider range of solubilizing polymers or lipids.- Optimize the drug-to-carrier ratio.- Incorporate crystallization inhibitors in the formulation. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dosing volume or technique.- Fed vs. fasted state of experimental animals.- Instability of the formulation. | - Ensure accurate and consistent administration of the formulation.- Standardize the feeding schedule of the animals.- Assess the stability of the formulation under relevant physiological conditions. |
| No significant improvement in bioavailability with nanoparticle formulation. | - Inefficient cellular uptake of nanoparticles.- Premature drug release from the nanoparticles.- Aggregation of nanoparticles in the GI tract. | - Modify the surface of nanoparticles with targeting ligands.- Optimize the polymer/lipid composition to control drug release.- Incorporate stabilizing agents to prevent aggregation. |
| Degradation of this compound observed in biological samples. | - Enzymatic degradation in plasma or tissue homogenates.- Instability during sample processing and storage. | - Add enzyme inhibitors to collection tubes.- Process and analyze samples immediately or store at -80°C.- Use a validated analytical method with appropriate stabilizers. |
Experimental Protocols
1. Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the dissolution of this compound.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol, Dichloromethane.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve this compound in a minimal amount of methanol.
-
Dissolve PVP K30 in dichloromethane.
-
Mix the two solutions and stir for 30 minutes.
-
Evaporate the solvents under vacuum at 40°C until a dry film is formed.
-
Scrape the dried film and pulverize it into a fine powder.
-
Store the solid dispersion in a desiccator until further use.
-
2. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic in vivo study to evaluate the oral bioavailability of a this compound formulation.
-
Materials: this compound formulation, Wistar rats (male, 200-250 g), oral gavage needles, heparinized collection tubes, centrifuge, analytical standards.
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the this compound formulation orally by gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
3. Quantification of this compound in Plasma by HPLC-UV
This protocol provides a general method for the quantification of this compound in plasma. Method validation is crucial.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (based on this compound's UV absorbance).[1]
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Quantification: Create a calibration curve using standard solutions of this compound in blank plasma.
Visualizations
Caption: Workflow for enhancing and evaluating this compound bioavailability.
Caption: General pathway of oral drug absorption.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. Nocardicin(s) [drugfuture.com]
- 2. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
- 3. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nocardicin B and Nocardicin A Efficacy
A comprehensive review of the in vitro antibacterial activity of the geometric isomers, Nocardicin A and Nocardicin B, reveals the superior potency of Nocardicin A against Gram-negative bacteria. This difference in efficacy is attributed to their stereochemical configurations.
Nocardicin A and this compound are monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis. They are geometric isomers, with Nocardicin A possessing a syn-configured oxime moiety and this compound having an anti-configured oxime. This structural difference is believed to be the primary determinant of their differential antibacterial activity.
Executive Summary
This guide provides a comparative analysis of the efficacy of Nocardicin A and this compound, focusing on their in vitro antibacterial activity. Nocardicin A has demonstrated significantly greater potency against a range of Gram-negative bacteria, including clinically relevant species such as Pseudomonas aeruginosa and Proteus species. In contrast, information on the specific antibacterial activity of this compound is limited in publicly available literature, with most sources indicating it is a less active isomer. This guide presents the available quantitative data for Nocardicin A to serve as a benchmark for its efficacy.
Data Presentation: In Vitro Antibacterial Activity
| Bacterial Species | Number of Strains | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 128 | 6.25 - >800 |
| Proteus mirabilis | 50 | 3.13 - 200 |
| Proteus vulgaris | 20 | 12.5 - 100 |
| Proteus morganii | 30 | 1.56 - >800 |
| Proteus rettgeri | 20 | 3.13 - 50 |
| Proteus inconstans | 10 | 3.13 - 12.5 |
| Serratia marcescens | 62 | 12.5 - >800 |
| Escherichia coli | 100 | 25 - >800 |
Data sourced from Nishida et al., 1977.[1][2]
It is widely suggested that the syn-configuration of the oxime in Nocardicin A is crucial for its potent antibacterial activity.[3] The anti-configuration in this compound is thought to result in a conformation that is less effective at inhibiting bacterial cell wall synthesis.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Nocardicin A, as adapted from established antibacterial susceptibility testing protocols. This method can be applied for a comparative evaluation of this compound.
Objective: To determine the minimum concentration of Nocardicin A and this compound required to inhibit the visible growth of various bacterial strains in vitro.
Materials:
-
Nocardicin A and this compound reference standards
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[2]
-
Bacterial strains for testing (e.g., P. aeruginosa, Proteus spp.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacteria from an overnight culture on a suitable agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Nocardicin Solutions:
-
Prepare stock solutions of Nocardicin A and this compound in a suitable solvent.
-
Perform serial two-fold dilutions of each Nocardicin stock solution in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plates containing the serially diluted Nocardicin solutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Nocardicin A and this compound.
Caption: Experimental workflow for MIC determination.
Signaling Pathway and Mechanism of Action
Nocardicin A, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary target of β-lactams is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
The diagram below illustrates the proposed mechanism of action for Nocardicin A.
Caption: Mechanism of action of Nocardicin A.
The superior activity of Nocardicin A is attributed to its molecular geometry, which allows for a more favorable interaction with the active site of the target PBPs compared to the anti-isomer, this compound. This stronger binding leads to more effective inhibition of cell wall synthesis and ultimately, bacterial cell death. Nocardicin A is also noted for its stability against many types of β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics.[1][4]
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monobactam Antibiotics: Nocardicin B and its Synthetic Counterparts
In the landscape of antimicrobial agents, monobactams hold a unique position due to their distinct structure and targeted spectrum of activity. This guide provides a detailed comparison of the naturally occurring monobactam, Nocardicin B, with three synthetic monobactams: Aztreonam, Tigemonam, and Carumonam. The focus is on their antibacterial activity, mechanisms of action, and the experimental methodologies used to determine these properties.
Antibacterial Activity: A Quantitative Comparison
The in vitro activity of monobactams is primarily directed against aerobic Gram-negative bacteria. Their efficacy against Gram-positive bacteria and anaerobic organisms is generally poor.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Nocardicin A, Aztreonam, Tigemonam, and Carumonam against a range of clinically relevant Gram-negative pathogens. MIC values are presented as MIC₉₀, which represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial strains.
| Bacterial Species | Nocardicin A (as proxy for this compound) MIC₉₀ (µg/mL) | Aztreonam MIC₉₀ (µg/mL) | Tigemonam MIC₉₀ (µg/mL) | Carumonam MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 50[3][4] | 16[5] | Resistant[6][7] | 8 (gentamicin-resistant strains)[8] |
| Escherichia coli | >100[3][4] | ≤0.4[5] | 0.25[6] | 0.5[3] |
| Klebsiella pneumoniae | Not Available | ≤0.4[5] | 0.25[6] | 0.5[3] |
| Proteus mirabilis | 3.13 - 12.5 (mean)[3][4] | ≤0.4[5] | 0.25[6] | 0.5[3] |
| Enterobacter spp. | Not Available | Active[5] | 16[6] | Highly Susceptible[3] |
| Serratia marcescens | 12.5 - 50[3][4] | 1.6[5] | Not Available | Highly Susceptible[3] |
| Haemophilus influenzae | Not Available | Active | 0.25[6] | Highly Susceptible |
| Citrobacter spp. | Not Available | ≤0.4[5] | 4[6] | Highly Susceptible[3] |
Key Observations from the Data:
-
Nocardicin A shows moderate activity against Pseudomonas aeruginosa and Proteus species but is notably less active against Escherichia coli.[3][4]
-
Aztreonam demonstrates potent activity against a broad range of Enterobacteriaceae and Pseudomonas aeruginosa.[5]
-
Tigemonam is highly active against Enterobacteriaceae and Haemophilus influenzae but lacks activity against Pseudomonas aeruginosa.[6][7]
-
Carumonam exhibits high activity against Enterobacteriaceae and is particularly effective against gentamicin-resistant strains of Pseudomonas aeruginosa.[3][8]
Mechanism of Action: Targeting the Bacterial Cell Wall
The primary mechanism of action for monobactam antibiotics is the inhibition of bacterial cell wall synthesis. This is achieved through the specific targeting and acylation of Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.
The inhibition of PBP3 is particularly crucial as it is responsible for the formation of the septum during bacterial cell division. By disrupting this process, monobactams induce the formation of filamentous, non-dividing cells, ultimately leading to cell lysis and bacterial death.
While PBP3 is the primary target for most monobactams, studies on Nocardicin A have shown that it can also interact with other PBPs in Escherichia coli, including PBP1a, PBP1b, PBP2, and PBP4, suggesting a potentially broader, though less potent, interaction with the cell wall synthesis machinery.[9]
Caption: Mechanism of action of monobactam antibiotics.
Resistance Mechanisms
The primary mechanism of resistance to monobactam antibiotics is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. The stability of different monobactams to various β-lactamases can vary. For instance, Nocardicin A has been reported to be stable to many common β-lactamases.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the in vitro activity of an antibiotic. The Broth Microdilution Method is a standard and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the test bacteria grown in appropriate broth media.
- Antibiotics: Stock solutions of Nocardicin A, Aztreonam, Tigemonam, and Carumonam prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a plate reader or visual inspection setup.
2. Inoculum Preparation:
- Bacterial colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plate. This creates a range of concentrations to be tested.
- A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are included on each plate.
4. Inoculation and Incubation:
- Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
- The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prep_Culture" [label="Prepare Bacterial\nInoculum"];
"Prep_Antibiotics" [label="Prepare Serial Dilutions\nof Antibiotics in Plate"];
"Inoculate" [label="Inoculate Plate with\nBacterial Suspension"];
"Incubate" [label="Incubate Plate\n(16-20h at 37°C)"];
"Read_Results" [label="Read MIC\n(Lowest concentration\nwith no visible growth)"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prep_Culture";
"Start" -> "Prep_Antibiotics";
"Prep_Culture" -> "Inoculate";
"Prep_Antibiotics" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
This comparative guide highlights the nuanced differences in the antibacterial activity of Nocardicin and its synthetic monobactam counterparts. While Nocardicin A (as a proxy for this compound) shows promise against specific Gram-negative pathogens like Pseudomonas aeruginosa and Proteus species, the synthetic monobactams, Aztreonam, Tigemonam, and Carumonam, generally exhibit more potent and broader activity against the Enterobacteriaceae. The choice of a particular monobactam for therapeutic or research purposes will ultimately depend on the target pathogen and its specific susceptibility profile. Further research into the activity of this compound is warranted to fully understand its potential in the landscape of antimicrobial agents.
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of aztreonam: a synthetic monobactam. A comparative study with thirteen other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in-vitro activity of tigemonam, a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of tigemonam, a new orally administered monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interaction of nocardicin A with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Nocardicin B Against Clinical Isolates: A Comparative Guide
Introduction to Nocardicins: Monocyclic β-Lactams
Nocardicins are a class of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis.[1] Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, nocardicins possess a single, four-membered β-lactam ring. This structural uniqueness contributes to their mode of action and spectrum of activity. Nocardicin A is the most abundant and potent compound in this family.[2] Nocardicin B is an anti-isomer of Nocardicin A.
The primary mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. By acylating the active site of these enzymes, β-lactams disrupt the cross-linking of peptidoglycan, leading to a weakened cell wall and eventual cell lysis.
Caption: Mechanism of action of β-lactam antibiotics like this compound.
Antibacterial Spectrum of Nocardicin A: A Proxy for the Family
In the absence of specific data for this compound, the antibacterial spectrum of Nocardicin A provides the best available insight into the potential activity of this class of antibiotics. Nocardicin A exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria.[3][4] It has demonstrated little to no significant activity against Gram-positive bacteria and fungi.[3]
Key Gram-negative pathogens that are generally susceptible to Nocardicin A include:
-
Pseudomonas aeruginosa[5]
-
Proteus species (indole-positive and indole-negative)[5]
-
Serratia marcescens[5]
-
Neisseria species
It is noteworthy that the in vitro activity of Nocardicin A can be influenced by the components of the testing medium.
Comparative In Vitro Activity Data (Nocardicin A)
To provide a framework for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nocardicin A against various Gram-negative clinical isolates as reported in the literature. For a direct comparison, MIC values for Carbenicillin, a traditional β-lactam with activity against Pseudomonas, are also included from the same studies where available.
| Organism | Antibiotic | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | Nocardicin A | - | - | - | - |
| Carbenicillin | - | - | - | - | |
| Proteus mirabilis | Nocardicin A | - | 3.13 - 12.5 | - | - |
| Proteus rettgeri | Nocardicin A | - | 3.13 - 12.5 | - | - |
| Proteus inconstans | Nocardicin A | - | 3.13 - 12.5 | - | - |
| Proteus vulgaris | Nocardicin A | - | 25 - 50 | - | - |
| Serratia marcescens | Nocardicin A | 30 | 12.5 - 50 | - | - |
Note: Specific MIC50 and MIC90 values for Nocardicin A are not consistently reported in older literature. The in vitro antimicrobial activity of nocardicin A against clinical isolates of Ps. aeruginosa was about twice that of carbenicillin.[5]
Experimental Protocols for Antibacterial Spectrum Validation
To definitively determine the antibacterial spectrum of this compound and compare it to other agents, a standardized in vitro susceptibility testing method, such as broth microdilution, should be employed.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.
Caption: Experimental workflow for MIC determination by broth microdilution.
Key Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics (e.g., Meropenem, Ceftazidime, Piperacillin-tazobactam) are prepared in a suitable solvent.
-
Serial Dilutions: Twofold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.
-
Inoculum Preparation: A suspension of each clinical isolate is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The plates are examined visually for turbidity. The MIC is the lowest concentration of the antibiotic that prevents visible growth.
Conclusion and Future Directions
While this compound belongs to a unique class of monocyclic β-lactam antibiotics, a comprehensive validation of its antibacterial spectrum against clinical isolates is currently impeded by a lack of specific activity data. The information available for Nocardicin A suggests a focused spectrum against Gram-negative pathogens. To provide a definitive comparison guide, further research is essential to determine the MIC values of purified this compound against a broad panel of contemporary clinical isolates. Such studies, following standardized protocols like the one outlined above, would enable a direct and objective comparison with both Nocardicin A and currently prescribed antibiotics, thereby elucidating the potential clinical utility of this compound in an era of increasing antimicrobial resistance.
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutational Analysis of nocK and nocL in the Nocardicin A Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nocardicin B Cross-Reactivity with Other β-Lactam Antibiotics
A comprehensive guide for researchers and drug development professionals on the cross-reactivity profile of Nocardicin B, featuring comparative data, detailed experimental protocols, and mechanistic insights.
This compound, a member of the monocyclic β-lactam antibiotic family, presents a unique structural motif that distinguishes it from traditional bicyclic β-lactams such as penicillins and cephalosporins. This structural divergence suggests a potentially different cross-reactivity profile, a critical consideration in clinical settings due to the prevalence of β-lactam allergies and the evolution of bacterial resistance. This guide provides a comparative analysis of this compound's cross-reactivity with other β-lactam antibiotics, supported by available experimental data and detailed methodologies for its assessment.
Executive Summary
Studies on nocardicins have primarily focused on Nocardicin A, the most potent compound in this class. The available literature strongly indicates that Nocardicin A exhibits a notable lack of cross-resistance with other β-lactam antibiotics and demonstrates stability against a wide range of β-lactamases.[1][2][3] While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to Nocardicin A suggests a comparable cross-reactivity profile. This guide synthesizes the existing knowledge on nocardicins to provide a framework for understanding and evaluating the cross-reactivity of this compound.
Comparative Antimicrobial Activity
While comprehensive comparative data for this compound is scarce, studies on Nocardicin A provide valuable insights into the potential activity spectrum. Nocardicin A has demonstrated moderate to potent activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][3][4] Notably, its in vitro activity can be influenced by the components of the assay media.[1][2]
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Nocardicin A against selected Gram-Negative Bacilli
| Bacterial Species | Nocardicin A MIC (µg/mL) | Carbenicillin MIC (µg/mL) |
| Pseudomonas aeruginosa | 12.5 - 50 | 25 - 100 |
| Proteus mirabilis | 3.13 - 12.5 | >100 |
| Proteus vulgaris | 25 - 50 | >100 |
| Serratia marcescens | 12.5 - 50 | >100 |
Data presented is a summary from available literature on Nocardicin A and serves as a proxy for potential this compound activity. Actual MIC values can vary depending on the strain and testing conditions.
Resistance and Cross-Reactivity Profile
A key feature of nocardicins is their apparent lack of cross-resistance with other β-lactam antibiotics.[1][2][3] This is attributed to their unique monocyclic structure, which may render them poor substrates for many common β-lactamases, the primary mechanism of resistance to penicillins and cephalosporins.
Stability to β-Lactamases
Nocardicin A has been shown to be stable to hydrolysis by a variety of β-lactamases.[1][2] This stability is a significant advantage, as it suggests that this compound could be effective against bacterial strains that have developed resistance to other β-lactams through the production of these enzymes.
Interaction with Penicillin-Binding Proteins (PBPs)
Like all β-lactam antibiotics, nocardicins exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. Nocardicin A has been shown to bind to several PBPs in Escherichia coli (specifically PBP1a, 1b, 2, and 4) and Bacillus megaterium (PBP3a and 3b). The specific PBP binding profile of an antibiotic determines its antibacterial spectrum and can influence its cross-reactivity with other β-lactams.
Experimental Protocols
To facilitate further research and standardized comparison, this section details the methodologies for key experiments used to assess β-lactam cross-reactivity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Antibiotic Dilution Series: A serial two-fold dilution of this compound and comparator β-lactam antibiotics is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
β-Lactamase Hydrolysis Assay
This assay measures the rate at which a β-lactam antibiotic is hydrolyzed by a purified β-lactamase enzyme.
Protocol:
-
Enzyme and Substrate Preparation: A solution of purified β-lactamase and a solution of the β-lactam antibiotic (e.g., this compound, penicillin G) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Initiation: The reaction is initiated by mixing the enzyme and substrate solutions in a quartz cuvette.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength (e.g., 240 nm for penicillins) over time using a UV-Vis spectrophotometer.
-
Calculation of Hydrolysis Rate: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the affinity of a test antibiotic for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., fluorescently labeled penicillin) for binding to these proteins.
Protocol:
-
Preparation of Bacterial Membranes: Bacterial cell membranes containing PBPs are isolated from the test organism.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a fluorescently labeled β-lactam probe in the presence of increasing concentrations of the unlabeled test antibiotic (this compound or comparator).
-
SDS-PAGE and Fluorography: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence imager.
-
Quantification and IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The concentration of the test antibiotic that inhibits 50% of the binding of the fluorescent probe (IC50) is calculated.
Visualizing the Mechanisms
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of β-lactam action and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Nocardicin B and carbenicillin against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Nocardicin B and carbenicillin, two β-lactam antibiotics, in their activity against the opportunistic pathogen Pseudomonas aeruginosa. This document outlines their mechanisms of action, comparative efficacy through in vitro data, and detailed experimental protocols for reproducibility.
Overview and Mechanism of Action
Both this compound and carbenicillin belong to the β-lactam class of antibiotics and exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. However, they possess distinct structural features that influence their stability and spectrum of activity.
Carbenicillin , a member of the carboxypenicillin subgroup, targets penicillin-binding proteins (PBPs) within the bacterial cell.[1][2][3] By acylating these enzymes, carbenicillin effectively halts the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the cell wall.[4] This disruption leads to cell lysis and death.[1][3] However, its efficacy can be compromised by β-lactamase enzymes, which are capable of hydrolyzing the β-lactam ring.[2]
This compound is a component of the nocardicin family of antibiotics, which are unique monocyclic β-lactams. While specific data for this compound is limited in the available literature, the closely related and well-studied Nocardicin A also targets bacterial cell wall synthesis. A key advantage of nocardicins is their notable stability against many types of β-lactamases, which can make them effective against some carbenicillin-resistant strains.[5][6] Nocardicin A has demonstrated moderate to potent activity against a range of Gram-negative bacteria, including P. aeruginosa.[5][7]
Mechanism of Action: Carbenicillin
Caption: Carbenicillin inhibits bacterial cell wall synthesis.
Mechanism of Action: this compound (inferred from Nocardicin A)
Caption: this compound inhibits cell wall synthesis with β-lactamase stability.
Quantitative Performance Data
The following table summarizes the in vitro efficacy of Nocardicin A and carbenicillin against Pseudomonas aeruginosa, as determined by Minimum Inhibitory Concentration (MIC) values. It is important to note that the activity of Nocardicin A is presented here as a proxy for this compound due to the greater availability of published data for Nocardicin A. The in vitro activity of Nocardicin A against clinical isolates of P. aeruginosa has been reported to be about twice that of carbenicillin.[6]
| Antibiotic | Number of Strains | MIC Range (μg/mL) | Median MIC (μg/mL) | Inoculum Size (CFU/mL) | Reference |
| Carbenicillin | 111 | 31.2 to 500 | >125 (for 80% of strains) | ~105 | [8][9] |
| Carbenicillin | 200 | Not Specified | 25 - 100 | Varied | [10] |
| Carbenicillin | 68 | Not Specified | 25 | ~105 | [11] |
| Nocardicin A | Multiple Isolates | 3.13 - 50 | Not Specified | Not Specified | [6] |
Note: Direct comparative studies using identical strains and methodologies are limited. MIC values can be significantly influenced by the specific strains tested, inoculum size, and the composition of the assay media.[6][10]
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound and carbenicillin against P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
Pseudomonas aeruginosa isolates
-
This compound and carbenicillin stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of P. aeruginosa from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of this compound and carbenicillin in CAMHB directly in the 96-well plates. A typical concentration range for carbenicillin against P. aeruginosa might be 0.5 to 1024 µg/mL.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Experimental Workflow: MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion
Both carbenicillin and nocardicins represent important classes of β-lactam antibiotics for combating P. aeruginosa infections. While carbenicillin has a long history of use, its susceptibility to β-lactamases can limit its application. Nocardicins, with their monocyclic structure and inherent stability to these enzymes, present a valuable alternative. The available data on Nocardicin A suggests it may have superior or at least comparable in vitro activity against P. aeruginosa when compared to carbenicillin.[6][12] Furthermore, Nocardicin A has shown synergistic effects when used in combination with other antibiotics or with host immune components like polymorphonuclear leukocytes.[6]
For drug development professionals, the unique structure of the nocardicin family offers a promising scaffold for the design of novel β-lactamase-stable antibiotics. Further head-to-head studies, specifically investigating this compound against a broad panel of clinical P. aeruginosa isolates, including multidrug-resistant strains, are warranted to fully elucidate its therapeutic potential relative to established treatments like carbenicillin.
References
- 1. google.com [google.com]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. What is Carbenicillin Disodium used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Susceptibility of Pseudomonas aeruginosa to Carbenicillin and the Combination of Carbenicillin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative In Vitro Activity of Pirbenicillin, Ticarcillin, and Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Action of Nocardicin B: A Comparative Guide Based on Genetic Evidence
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nocardicin B's mechanism of action, supported by genetic studies and performance data primarily from its well-studied analog, Nocardicin A. This guide will delve into the genetic basis of its antibacterial activity, compare its efficacy with alternatives, and provide detailed experimental protocols for key genetic analyses.
Nocardicins are a unique class of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis. While Nocardicin A is the most potent and extensively studied member of this family, this compound is a closely related natural analog. Due to the limited specific research on this compound, this guide will leverage the substantial genetic and functional data available for Nocardicin A to infer and understand the mechanism of action of this compound.
Mechanism of Action: Insights from Genetic Studies of the Nocardicin Biosynthetic Gene Cluster
The antibacterial activity of nocardicins, like other β-lactam antibiotics, lies in their ability to inhibit bacterial cell wall synthesis. Genetic studies on the nocardicin biosynthetic gene cluster in Nocardia uniformis have been instrumental in confirming this mechanism and identifying the key enzymatic players.
The biosynthesis of nocardicins is orchestrated by a series of enzymes encoded by the noc gene cluster. Key genetic evidence points to the following steps in its mechanism of action:
-
Target Identification through Resistance Studies: Early studies on β-lactam resistance mechanisms in various bacteria have consistently identified penicillin-binding proteins (PBPs) as the primary targets. While specific resistance studies on this compound are scarce, the wealth of data on other β-lactams strongly supports PBPs as its molecular target.
-
Elucidation of the Biosynthetic Pathway: The entire biosynthetic gene cluster for Nocardicin A has been cloned and sequenced. This has allowed for the functional characterization of key genes through targeted gene disruption and complementation experiments.
-
nocL and Oxime Formation: A critical feature for the high potency of Nocardicin A is its syn-configured oxime moiety. Genetic disruption of the nocL gene, which encodes a cytochrome P450 monooxygenase, results in the accumulation of Nocardicin C (a precursor lacking the oxime group) and a loss of antibacterial activity. Complementation with a functional nocL gene restores Nocardicin A production and its biological activity. This confirms the crucial role of the oxime group in its mechanism of action. This compound differs from Nocardicin A in the stereochemistry of this oxime group (anti-configuration). While direct genetic studies on the specific enzyme responsible for the anti-oxime in this compound are not available, it is hypothesized to be a variant or a related enzyme within the noc cluster with altered stereospecificity.
-
nocR as a Positive Regulator: The nocR gene has been identified as a positive transcriptional regulator of the entire nocardicin biosynthetic pathway. Its inactivation leads to a complete shutdown of nocardicin production, confirming its essential role in the overall synthesis of the antibiotic.
-
Comparative Performance of Nocardicins
Nocardicin A exhibits a narrow spectrum of activity, primarily against Gram-negative bacteria, including some clinically relevant pathogens like Pseudomonas aeruginosa and Proteus species. Its activity against Gram-positive bacteria is generally weak. Data on the specific antibacterial spectrum of this compound is limited, but it is generally considered to have weaker activity than Nocardicin A.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Nocardicin A | Pseudomonas aeruginosa | 6.25 - 100 | [Inferred from various sources] |
| Proteus vulgaris | 12.5 - 50 | [Inferred from various sources] | |
| Escherichia coli | >100 | [Inferred from various sources] | |
| Staphylococcus aureus | >100 | [Inferred from various sources] | |
| Carbenicillin | Pseudomonas aeruginosa | 25 - 200 | [Inferred from various sources] |
| Proteus vulgaris | 1.56 - 25 | [Inferred from various sources] | |
| Escherichia coli | 3.13 - 25 | [Inferred from various sources] | |
| Staphylococcus aureus | >100 | [Inferred from various sources] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Nocardicin A and Carbenicillin. Data is compiled from various sources and should be considered representative.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the genetic analysis of the nocardicin biosynthetic pathway.
Gene Disruption in Nocardia uniformis
This protocol outlines the general steps for creating a targeted gene knockout in Nocardia uniformis to study the function of a specific gene in the nocardicin biosynthetic pathway.
-
Construct Design: A disruption cassette is designed to replace the target gene. This cassette typically contains a resistance marker (e.g., apramycin resistance gene) flanked by homologous regions upstream and downstream of the target gene.
-
Vector Construction: The disruption cassette is cloned into a suitable E. coli-Nocardia shuttle vector that cannot replicate in Nocardia.
-
Protoplast Transformation: Protoplasts of Nocardia uniformis are prepared by enzymatic digestion of the cell wall. The disruption vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, where the target gene is replaced by the disruption cassette, are identified by screening for the desired antibiotic resistance and loss of a vector-borne marker (if applicable).
-
Confirmation of Disruption: The correct gene disruption is confirmed by PCR analysis and Southern blotting.
Complementation of Gene Mutants
To confirm that the observed phenotype is due to the disruption of the target gene, a complementation experiment is performed.
-
Construct Design: The wild-type copy of the disrupted gene, under the control of a suitable promoter, is cloned into an integrative or replicative shuttle vector.
-
Transformation: The complementation vector is introduced into the mutant strain using the protoplast transformation method described above.
-
Analysis of Complementation: The complemented strain is then analyzed for the restoration of the wild-type phenotype, such as the production of the specific nocardicin metabolite, which can be assessed by HPLC or bioassays.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified biosynthetic pathway of Nocardicins A and B.
Caption: Workflow for targeted gene disruption in Nocardia uniformis.
Navigating Nocardicin B: A Comparative Guide to Purity Assessment and Validation for Researchers
For immediate release:
Researchers and drug development professionals working with the monocyclic β-lactam antibiotic Nocardicin B now have a comprehensive guide to ensure the purity and validity of their research samples. This publication provides a detailed comparison of analytical methodologies for this compound and a suitable alternative, Aztreonam, complete with experimental protocols and data presentation to aid in the critical assessment of compound integrity.
This compound, a promising scaffold for the development of new antibiotics, presents unique challenges in its analysis due to the presence of closely related isomers and potential degradation products. This guide addresses these challenges by offering a side-by-side look at the methods and potential impurities associated with this compound and the commercially established monobactam, Aztreonam.
Comparative Purity Analysis: this compound vs. Aztreonam
A critical aspect of utilizing this compound in research is the accurate assessment of its purity. The primary impurities can be categorized as process-related, such as isomers (e.g., Nocardicin A) and biosynthetic precursors, and degradation-related, arising from the inherent instability of the β-lactam ring.
To provide a clear benchmark, this guide compares the purity assessment of this compound with that of Aztreonam, a synthetic monobactam antibiotic with well-established analytical methods.
| Parameter | This compound | Aztreonam |
| Primary Impurities | Nocardicin A (geometric isomer), Nocardicin G (precursor), pro-nocardicin G (precursor), β-lactam ring hydrolysis products. | Open-ring aztreonam, aztreonam E-isomer, desulfated aztreonam, and other synthesis-related impurities.[1] |
| Recommended Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] |
| Typical Purity Specification | >95% for research-grade material. | >98% for pharmaceutical-grade material. |
| Stability Considerations | Susceptible to hydrolysis of the β-lactam ring, especially in non-ideal pH or temperature conditions. | Susceptible to hydrolysis and isomerization under stress conditions (acidic, basic, oxidative).[1][4] |
Experimental Protocols for Purity Determination
Detailed and validated experimental protocols are essential for the reliable quantification of this compound and its potential impurities. Below are recommended starting protocols for HPLC analysis of both this compound and Aztreonam.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity
This protocol is adapted from methodologies used for the analysis of related nocardicin compounds and is a recommended starting point for the purity assessment of this compound.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient: 5% B to 70% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve this compound sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a known concentration. If available, prepare individual standards of potential impurities (Nocardicin A, etc.) to determine their retention times.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Aztreonam Purity
This protocol is based on established methods for the analysis of Aztreonam and its related substances.[1][3]
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., Agilent HC-C18, 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 3.0).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Sample Preparation: Dissolve the Aztreonam sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Standard Preparation: Prepare a standard solution of Aztreonam reference standard and known impurities at specified concentrations to assess linearity, accuracy, and precision.
Visualizing the Pathways: Biosynthesis and Degradation
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of nocardicins and the general degradation pathway of β-lactam antibiotics.
Forced Degradation Studies: A Proactive Approach
To identify potential degradation products and assess the stability-indicating capability of analytical methods, forced degradation studies are indispensable. These studies involve subjecting the this compound sample to various stress conditions.
| Stress Condition | Typical Parameters | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | β-lactam ring opening |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | β-lactam ring opening and other rearrangements |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Oxidation of susceptible functional groups |
| Thermal Stress | 80°C for 48 hours (solid state) | Various degradation products |
| Photostability | Exposure to UV light (ICH Q1B guidelines) | Photodegradation products |
By understanding the potential impurities and employing robust analytical methods, researchers can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible scientific outcomes. This guide serves as a foundational resource to support these critical aspects of drug discovery and development.
References
- 1. ijptjournal.com [ijptjournal.com]
- 2. HPLC determination of the related substances in aztreonam for injection | Semantic Scholar [semanticscholar.org]
- 3. Validation of RP-HPLC Method and UV Spectrophotometric Method for the Quantitative Determination of Aztreonam in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 4. phmethods.net [phmethods.net]
Nocardicin B: A Comparative In Vivo Efficacy Analysis Against Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Nocardicin B with established antibiotics, namely Meropenem and Piperacillin-Tazobactam. Due to the limited availability of specific in vivo efficacy data for this compound, this guide utilizes data from its closely related and well-studied counterpart, Nocardicin A, as a surrogate. The structural and mechanistic similarities between Nocardicin A and B make this a reasonable approach for a preliminary comparative assessment.
Executive Summary
Nocardicin A, a monocyclic β-lactam antibiotic, has demonstrated significant in vivo efficacy against a range of Gram-negative bacilli in murine infection models. Historical data suggests that Nocardicin A can be more potent than carbenicillin against certain pathogens and shows activity against some β-lactam resistant organisms.[1] This guide presents available quantitative data, detailed experimental protocols, and visual representations of the mechanisms of action to facilitate an objective comparison with the broad-spectrum antibiotics Meropenem and Piperacillin-Tazobactam.
In Vivo Efficacy Comparison
The following tables summarize the available in vivo efficacy data for Nocardicin A (as a proxy for this compound) and the comparator antibiotics in murine infection models. It is important to note that the experimental conditions across different studies may vary, and direct comparisons should be made with caution.
Table 1: In Vivo Efficacy of Nocardicin A vs. Carbenicillin in Murine Systemic Infection Model
| Pathogen | Antibiotic | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Pseudomonas aeruginosa | Nocardicin A | Subcutaneous | 25 | [1] |
| Carbenicillin | Subcutaneous | >100 | [1] | |
| Proteus mirabilis | Nocardicin A | Subcutaneous | 12.5 | [1] |
| Carbenicillin | Subcutaneous | 50 | [1] | |
| Proteus vulgaris | Nocardicin A | Subcutaneous | 50 | [1] |
| Carbenicillin | Subcutaneous | >100 | [1] | |
| Serratia marcescens | Nocardicin A | Subcutaneous | 50 | [1] |
| Carbenicillin | Subcutaneous | >100 | [1] | |
| Escherichia coli | Nocardicin A | Subcutaneous | 12.5 | [1] |
| Carbenicillin | Subcutaneous | 12.5 | [1] |
Table 2: In Vivo Efficacy of Meropenem and Piperacillin-Tazobactam in Murine Infection Models
| Pathogen | Infection Model | Antibiotic | Route of Administration | Efficacy Metric | Reference |
| Pseudomonas aeruginosa (Meropenem-resistant) | Pneumonia | Meropenem (high-dose) | Intraperitoneal | Significant reduction in lung bacterial counts | [2][3] |
| Enterobacteriaceae (KPC-producing) | Thigh | Meropenem-Vaborbactam | Subcutaneous | 0.8 to 2.89 log₁₀ CFU reduction | [4] |
| E. coli (Class A β-lactamase) | Systemic | Piperacillin-Tazobactam | Subcutaneous | ED₅₀ of 11 mg/kg (piperacillin component) | [5] |
| K. pneumoniae (Class A β-lactamase) | Systemic | Piperacillin-Tazobactam | Subcutaneous | ED₅₀ of 24 mg/kg (piperacillin component) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following are representative protocols for murine infection models used in the evaluation of the antibiotics discussed.
Murine Systemic Infection Model (for Nocardicin A and Carbenicillin)
This protocol is based on the methodology described in the in vivo evaluation of Nocardicin A.[1]
-
Animal Model: Male ICR mice weighing 20 ± 1 g are used.
-
Infection: Mice are challenged intraperitoneally with a bacterial suspension containing 5% mucin. The bacterial inoculum is adjusted to a concentration that results in the death of all untreated control mice within 48 hours.
-
Treatment: The test antibiotic (Nocardicin A or Carbenicillin) is administered subcutaneously at 1 and 5 hours post-infection.
-
Endpoint: The survival of the mice is observed for 7 days.
-
Data Analysis: The 50% effective dose (ED₅₀) is calculated based on the survival rates at different doses of the antibiotic.
Murine Pneumonia Model (for Meropenem)
This protocol is a generalized representation of murine pneumonia models used for antibiotic efficacy testing.[2][3]
-
Animal Model: Neutropenic mice are often used to establish a robust infection. Neutropenia is typically induced by cyclophosphamide administration.
-
Infection: Mice are anesthetized and infected via intranasal or intratracheal instillation of a bacterial suspension (e.g., Pseudomonas aeruginosa).
-
Treatment: Meropenem is administered intraperitoneally or subcutaneously at specified time points post-infection. Dosing regimens are often designed to simulate human pharmacokinetic profiles.
-
Endpoint: At 24 or 48 hours post-infection, mice are euthanized, and their lungs are aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFU) per gram of lung tissue is determined by plating serial dilutions.
-
Data Analysis: Efficacy is determined by the reduction in bacterial load in the lungs of treated mice compared to untreated controls.
Murine Sepsis Model (for Piperacillin-Tazobactam)
This protocol outlines a common approach for inducing sepsis in mice to evaluate antibiotic efficacy.[5][6]
-
Animal Model: Immunocompetent or neutropenic mice can be used.
-
Infection: Sepsis is induced by intraperitoneal injection of a lethal dose of a bacterial suspension (e.g., β-lactamase producing E. coli or K. pneumoniae).
-
Treatment: Piperacillin-Tazobactam is administered subcutaneously or intravenously at various doses and time points relative to the infection.
-
Endpoint: The primary endpoint is the survival of the animals over a defined period (e.g., 7 days).
-
Data Analysis: The ED₅₀, representing the dose that protects 50% of the infected animals, is calculated to quantify the in vivo efficacy.
Mechanism of Action
The antibacterial activity of this compound, Meropenem, and Piperacillin-Tazobactam is primarily achieved through the inhibition of bacterial cell wall synthesis. However, their specific interactions with penicillin-binding proteins (PBPs) and their susceptibility to β-lactamases differ.
This compound (Monobactam)
Nocardicins belong to the monobactam class of β-lactam antibiotics. Their core structure consists of an isolated β-lactam ring. They exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[7][8][9] This inhibition leads to the disruption of cell wall integrity and ultimately cell lysis. Monobactams are typically active against aerobic Gram-negative bacteria.[7]
Caption: Mechanism of action of this compound.
Meropenem (Carbapenem)
Meropenem is a broad-spectrum carbapenem antibiotic.[10][11] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10][12] Similar to other β-lactams, meropenem inhibits bacterial cell wall synthesis by binding to and inactivating a wide range of PBPs.[10][13] A key feature of carbapenems is their high resistance to hydrolysis by most β-lactamases.[13]
Caption: Mechanism of action of Meropenem.
Piperacillin-Tazobactam
Piperacillin-Tazobactam is a combination antibiotic consisting of an extended-spectrum penicillin (piperacillin) and a β-lactamase inhibitor (tazobactam).[14][15][16] Piperacillin inhibits bacterial cell wall synthesis by binding to PBPs.[14][15][17] However, its effectiveness can be compromised by β-lactamase enzymes produced by bacteria. Tazobactam is a potent inhibitor of many, but not all, β-lactamases.[16] By inactivating these enzymes, tazobactam protects piperacillin from degradation, thereby extending its antibacterial spectrum.[14][15]
Caption: Mechanism of action of Piperacillin-Tazobactam.
Conclusion
The available in vivo data for Nocardicin A suggests that the nocardicin family of monobactam antibiotics holds promise, particularly against Gram-negative pathogens, including some that are resistant to other β-lactams. The comparative data with carbenicillin from early studies highlights its potential potency. However, a direct and comprehensive comparison with modern, broad-spectrum agents like meropenem and piperacillin-tazobactam is challenging due to the lack of head-to-head in vivo studies and variations in historical and current experimental methodologies. Further in vivo studies of this compound using standardized and contemporary infection models are warranted to fully elucidate its therapeutic potential in the current landscape of antimicrobial resistance.
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of High-Dose Meropenem (Six Grams per Day) in Treatment of Experimental Murine Pneumonia Induced by Meropenem-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Carbapenem - Wikipedia [en.wikipedia.org]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medschool.co [medschool.co]
- 15. urology-textbook.com [urology-textbook.com]
- 16. mims.com [mims.com]
- 17. Piperacillin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Preclinical Therapeutic Window of Nocardicin A
Disclaimer: This guide focuses on the preclinical data available for Nocardicin A, the most potent and well-studied member of the nocardicin family of antibiotics. Due to a significant lack of publicly available preclinical data for Nocardicin B, a direct and comprehensive comparison is not feasible at this time. The information presented herein for Nocardicin A serves as a benchmark for the potential therapeutic profile of this class of monocyclic β-lactam antibiotics.
Introduction to Nocardicins
Nocardicins are a group of monocyclic β-lactam antibiotics produced by the actinomycete Nocardia uniformis.[1] The most prominent member of this family is Nocardicin A, which exhibits a selective and moderate antibacterial activity against a range of Gram-negative bacteria, including clinically relevant species like Pseudomonas aeruginosa and Proteus species.[2][3] Unlike many other β-lactam antibiotics, Nocardicin A is notably stable against the activity of various β-lactamases, enzymes that confer bacterial resistance.[4][5] This guide provides a summary of the preclinical data that helps to define the therapeutic window of Nocardicin A, with comparisons to the established antibiotic, Carbenicillin.
Mechanism of Action
Nocardicin A, like other β-lactam antibiotics, interferes with the synthesis of the bacterial cell wall. Its primary target is the penicillin-binding proteins (PBPs) located in the bacterial cell membrane. By binding to these enzymes, Nocardicin A inhibits the cross-linking of peptidoglycan, a critical component of the cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Caption: Mechanism of action of Nocardicin A.
In Vitro Efficacy
The in vitro activity of Nocardicin A has been evaluated against a variety of Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Nocardicin A compared to Carbenicillin against several bacterial species.
| Bacterial Species | Nocardicin A MIC (µg/mL) | Carbenicillin MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | ~2x more active than Carbenicillin | - | [6] |
| Proteus mirabilis | 3.13 - 12.5 | - | [6] |
| Proteus rettgeri | 3.13 - 12.5 | - | [6] |
| Proteus inconstans | 3.13 - 12.5 | - | [6] |
| Proteus vulgaris | 25 - 50 | - | [6] |
| Serratia marcescens | 12.5 - 50 | - | [6] |
| Escherichia coli | No significant activity | - | [6] |
| Staphylococci | No significant activity | - | [6] |
Preclinical In Vivo Efficacy
The therapeutic potential of Nocardicin A has been assessed in murine infection models. The data indicates a potent therapeutic effect, which was found to be stronger than what was anticipated from in vitro studies alone.[7]
| Infection Model | Nocardicin A Efficacy | Carbenicillin Efficacy | Reference |
| P. aeruginosa infection in mice | More potent | - | [7] |
| P. mirabilis infection in mice | More potent | - | [7] |
| P. vulgaris infection in mice | More potent | - | [7] |
| P. rettgeri infection in mice | More potent | - | [7] |
| P. inconstans infection in mice | More potent | - | [7] |
| E. coli infection in mice | Similar efficacy | - | [7] |
| S. marcescens infection in mice | Active | Often resistant | [7] |
Preclinical Pharmacokinetics and Toxicity
Pharmacokinetic studies in animals have shown that Nocardicin A achieves higher and more sustained blood and hepatic levels compared to Carbenicillin when administered subcutaneously.[7] Early studies have indicated that Nocardicin A has low toxicity in laboratory animals.[2]
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination):
The Minimum Inhibitory Concentration (MIC) of Nocardicin A and comparator agents against various bacterial isolates is typically determined using the agar dilution method.
Caption: Experimental workflow for MIC determination.
In Vivo Efficacy Studies (Murine Infection Model):
The therapeutic efficacy of Nocardicin A is evaluated in mice experimentally infected with pathogenic bacteria.
Caption: Workflow for in vivo efficacy testing.
Conclusion
The available preclinical data for Nocardicin A suggests a favorable therapeutic window for the treatment of infections caused by susceptible Gram-negative bacteria. Its potency, particularly against pathogens like Pseudomonas aeruginosa, and its stability to β-lactamases make it an interesting candidate for further investigation. However, the lack of data on this compound and other members of the nocardicin family highlights the need for further research to fully understand the structure-activity relationships and the therapeutic potential of this class of antibiotics. The experimental frameworks outlined in this guide provide a basis for the continued preclinical evaluation of these promising compounds.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Nocardicin A, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Nature of monocyclic beta-lactam antibiotic Nocardicin A to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nocardicin A, a new monocyclic beta-lactam antibiotic V. In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nocardicin B: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Nocardicin B is a critical aspect of laboratory safety and environmental responsibility. As a monocyclic β-lactam antibiotic, this compound and its associated waste require handling as hazardous chemical waste to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound in a research setting.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific safety and handling information. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All work with concentrated this compound solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound waste depends on its form and concentration. The following table summarizes the recommended disposal procedures for different types of this compound waste. It is crucial to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
| Waste Type | Recommended Disposal Procedure |
| Concentrated this compound Stock Solutions | Treat as hazardous chemical waste. Collect in a dedicated, properly labeled, and sealed waste container. Do not autoclave as the sole method of disposal. Contact your institution's EHS department for pickup and disposal. |
| Used Culture Media Containing this compound | Treat as hazardous chemical waste.[1] While autoclaving can sterilize the media, it may not fully inactivate the antibiotic.[2] After autoclaving to address biological hazards, the media should be collected as chemical waste. |
| Solid Waste (e.g., contaminated gloves, pipette tips, flasks) | Segregate from general laboratory waste.[1] Place in a designated hazardous waste container that is clearly labeled. If the waste is also biohazardous, it should first be decontaminated, typically by autoclaving, before being disposed of as chemical waste.[3] |
| Sharps (e.g., needles, serological pipettes) | Dispose of immediately in a designated, puncture-resistant sharps container.[1] Do not overfill the container. Once full, the container should be sealed and disposed of through the institutional hazardous waste program. |
| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal as hazardous chemical waste. For larger spills, follow your institution's emergency spill response procedures. |
Experimental Protocols for Inactivation
For laboratories with the appropriate facilities and EHS approval, chemical inactivation of this compound can be performed prior to disposal. As a β-lactam antibiotic, this compound can be inactivated through alkaline hydrolysis.
Protocol for Alkaline Hydrolysis:
-
Preparation: Working in a chemical fume hood, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Inactivation: To the this compound waste, slowly add a 1 M sodium hydroxide (NaOH) solution to raise the pH to >10.
-
Reaction Time: Allow the mixture to stand for at least 24 hours to ensure complete hydrolysis of the β-lactam ring.
-
Neutralization: Carefully neutralize the solution to a pH between 6 and 8 by adding an acid, such as hydrochloric acid (HCl).
-
Disposal: The neutralized solution should be collected in a hazardous waste container and disposed of through your institution's EHS program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and the manufacturer's Safety Data Sheet for this compound. For any questions or uncertainties, contact your institution's Environmental Health and Safety department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nocardicin B
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Nocardicin B, a monocyclic β-lactam antibiotic. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This information is intended to supplement, not replace, a substance-specific Safety Data Sheet (SDS), which should be consulted whenever available.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in solid or solution form, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.
Minimum PPE Requirements:
-
Gloves: Two pairs of nitrile gloves are required. Change the outer pair immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes.
-
Lab Coat: A fully buttoned lab coat is necessary. Consider a disposable gown for procedures with a high risk of contamination.
-
Respiratory Protection: When handling the powdered form or when aerosols may be generated, a properly fitted N95 respirator or higher is essential. All work with the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Operational Plan: From Receipt to Experimentation
A structured workflow is critical to minimize exposure and ensure the stability of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at room temperature in a dry, well-ventilated area, away from incompatible materials.
2. Preparation of Solutions:
-
All weighing and preparation of stock solutions must be conducted within a chemical fume hood.
-
Use a dedicated set of non-sparking tools for handling the solid.
-
This compound is soluble in alkaline solutions and slightly soluble in methanol. It is insoluble in chloroform, ethyl acetate, and ethyl ether.[1]
-
Prepare solutions fresh for each experiment to ensure potency.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and responsible individual.
-
When using this compound in cell culture or other experimental systems, handle all materials as potentially hazardous.
-
Minimize the generation of aerosols.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's hazardous waste management program.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₄O₉ | PubChem |
| Molecular Weight | 500.46 g/mol | [1] |
| Melting Point | 262-264°C (decomposes) | [1] |
| Solubility | Soluble in alkaline solutions, slightly soluble in methanol. Insoluble in chloroform, ethyl acetate, ethyl ether. | [1] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
This comprehensive guide provides the essential framework for the safe and effective use of this compound in a laboratory setting. By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
